molecular formula C18H15N2NaO4 B612013 SSR128129E

SSR128129E

カタログ番号: B612013
分子量: 346.3 g/mol
InChIキー: JFBMSTWZURKQOC-UHFFFAOYSA-M
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Sodium 2-amino-5-[(1-methoxy-2-methylindolizin-3-yl)carbonyl]benzoate is an organic sodium salt having 2-amino-5-[(1-methoxy-2-methylindolizin-3-yl)carbonyl]benzoate as the counterion. It has a role as an antineoplastic agent and a fibroblast growth factor receptor antagonist. It contains a 2-amino-5-[(1-methoxy-2-methylindolizin-3-yl)carbonyl]benzoate.
FGFR Inhibitor is any agent that inhibits the fibroblast growth factor receptor (FGFR).

Structure

3D Structure of Parent

Interactive Chemical Structure Model





特性

IUPAC Name

sodium;2-amino-5-(1-methoxy-2-methylindolizine-3-carbonyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4.Na/c1-10-15(20-8-4-3-5-14(20)17(10)24-2)16(21)11-6-7-13(19)12(9-11)18(22)23;/h3-9H,19H2,1-2H3,(H,22,23);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFBMSTWZURKQOC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=C1OC)C(=O)C3=CC(=C(C=C3)N)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N2NaO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Extracellular Allosteric Inhibition of FGF Receptor Signaling by SSR128129E: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SSR128129E is a first-in-class, orally bioavailable small molecule that acts as an allosteric inhibitor of Fibroblast Growth Factor Receptor (FGFR) signaling.[1][2] Unlike traditional tyrosine kinase inhibitors that target the intracellular kinase domain, this compound binds to the extracellular domain of the FGFR.[1][3] This unique mechanism of action does not compete with fibroblast growth factor (FGF) binding but instead induces a conformational change in the receptor that impairs its internalization and subsequent downstream signaling.[1][4] This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant signaling pathways and experimental workflows.

Core Mechanism of Allosteric Inhibition

This compound functions as a non-competitive, allosteric antagonist of FGFRs 1-4.[5][6] Its primary interaction is with the extracellular portion of the receptor, a novel approach for inhibiting receptor tyrosine kinases (RTKs).[2][4] Crystallography, nuclear magnetic resonance (NMR), and molecular dynamics simulations have confirmed that this compound binds to a site on the FGFR extracellular domain distinct from the FGF ligand-binding site.[1][2] This binding event induces conformational changes that prevent the proper internalization of the FGF-FGFR complex, a critical step for signal transduction.[4] Consequently, downstream signaling cascades, including the phosphorylation of FRS2 and ERK1/2, are inhibited.[6] This selective blockade of particular signaling pathways is context-dependent within different cell types.[5]

Quantitative Data Summary

The inhibitory activity of this compound has been quantified across various assays and cell lines, demonstrating its potency in the nanomolar range for cell-based assays.

Assay TypeTarget/Cell LineLigandIC50 ValueReference
FGFR1 BindingRecombinant FGFR1FGF21.9 µM[6][7][8]
Endothelial Cell ProliferationHuman Umbilical Vein Endothelial Cells (HUVECs)FGF231 nM[6][7][9]
Endothelial Cell MigrationHuman Umbilical Vein Endothelial Cells (HUVECs)FGF215.2 nM[6][7][9]
FGFR StimulationFGFR1-4FGF215-28 nM[5]

Signaling Pathway and Mechanism of Inhibition

The following diagram illustrates the canonical FGF/FGFR signaling pathway and the point of intervention by this compound. Under normal conditions, FGF binding to FGFR, in the presence of heparan sulfate proteoglycans (HSPG), leads to receptor dimerization, autophosphorylation, and internalization, which activates downstream signaling cascades like the RAS-MAPK pathway, leading to cell proliferation, migration, and angiogenesis. This compound binds to the extracellular domain of FGFR, preventing the conformational changes necessary for receptor internalization, thereby blocking the entire downstream signaling cascade.

FGF_Signaling_and_SSR128129E_Inhibition cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space FGF FGF FGFR FGFR FGF->FGFR Binds HSPG HSPG HSPG->FGFR This compound This compound This compound->FGFR FRS2 FRS2 FGFR->FRS2 Recruits & Phosphorylates GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Migration, Angiogenesis ERK->Proliferation Promotes

Figure 1. this compound Allosteric Inhibition of the FGF/FGFR Signaling Pathway.

Experimental Protocols

Scintillation Proximity Assay (SPA) for FGF-2 Binding

This assay quantifies the binding of a radiolabeled ligand to its receptor.

Workflow Diagram:

SPA_Workflow start Start prepare_reagents Prepare Reagents: - SPA Protein A beads - Binding Buffer - 125I-FGF-2 - FGFR1-Fc Chimera - Unlabeled FGF-2 - this compound start->prepare_reagents coat_plates Coat 96-well plates with 0.1% gelatin prepare_reagents->coat_plates add_components Add to wells: 1. SPA beads with Protein A 2. FGFR1-Fc Chimera 3. 125I-FGF-2 4. This compound (test) or   unlabeled FGF-2 (control) coat_plates->add_components incubate Incubate to allow binding add_components->incubate read_plates Read plates on a scintillation counter incubate->read_plates analyze Analyze data to determine IC50 read_plates->analyze end End analyze->end

Figure 2. Workflow for the 125I-FGF-2 Scintillation Proximity Assay.

Detailed Methodology:

  • Plate Coating: 96-well plates are coated with 0.1% gelatin.[7][10]

  • Reagent Preparation:

    • SPA protein A beads are diluted in binding buffer (400 mg/L KCl, 200 mg/L MgSO4, 6.4 g/L NaCl, 3.7 g/L NaHCO3, 0.141 mg/mL NaH2PO4, 11.292 g/L bis Tris Propane, 4.5 g/L Glucose, 0.1% Gelatin; pH 7.0).[7][10]

    • ¹²⁵I-FGF-2 radioligand and FGFR-1IIIcß-Fc Chimera are diluted in binding buffer.[7][10]

  • Assay Procedure:

    • The total assay volume is 0.1 mL per well.[7][10]

    • Binding is initiated by incubating SPA beads coated with protein A (0.5 mg/assay) with the FGFR-1IIIcß-Fc chimera soluble receptor (5 ng/assay).[7][10]

    • ¹²⁵I-FGF-2 is added to the wells. For determining non-specific binding, an excess of unlabeled FGF-2 (20 ng/assay) is used.[7][10]

    • Test compounds, such as this compound, are added at various concentrations.

  • Data Acquisition and Analysis: Plates are read on a suitable scintillation counter to measure the proximity of the radiolabel to the beads, which is indicative of binding. Data is then analyzed to calculate the IC50 value.

Cell Proliferation Assay

This assay measures the effect of this compound on the proliferation of endothelial or tumor cells.

Detailed Methodology:

  • Cell Seeding: Porcine aortic endothelial (PAE) or other tumor cell lines are starved for 16 hours in a medium containing 0.2% FBS.[7]

  • Plating: Cells are seeded at a density of 4,000 cells/well in 96-well microplates.[7]

  • Treatment: Cells are exposed to mitogens (e.g., FGF2) with or without varying concentrations of this compound for 72 hours.[7] A medium with 10% FBS is used as a positive control.[7]

  • Proliferation Assessment: Cell proliferation is measured using the CellTiter 96 AQueous One Solution Cell Proliferation Assay (MTS assay) according to the manufacturer's instructions.[7]

  • Data Analysis: The absorbance is read, and the data is used to determine the dose-dependent inhibition of cell proliferation and calculate the IC50 value.

In Vivo Efficacy

This compound has demonstrated significant anti-tumor and anti-angiogenic activity in various preclinical animal models. When administered orally, it inhibits the growth of primary tumors and metastasis in models of pancreatic, breast, and colon cancer.[7][11] For instance, in an orthotopic Panc02 tumor model, a 30 mg/kg oral dose of this compound resulted in a 44% inhibition of tumor growth.[6][11] Furthermore, this compound has shown efficacy in models of arthritis by inhibiting angiogenesis, inflammation, and bone resorption.[6][7] It also reduces the recruitment of endothelial progenitor cells during tumor angiogenesis.[12]

Conclusion

This compound represents a paradigm shift in the development of FGFR inhibitors. Its unique allosteric mechanism, targeting the extracellular domain of the receptor, offers a high degree of selectivity and avoids the off-target effects often associated with intracellular kinase inhibitors. The potent in vitro and in vivo activity of this compound underscores the therapeutic potential of this novel class of anti-cancer and anti-inflammatory agents. Further research and clinical development are warranted to fully explore its utility in human diseases driven by aberrant FGFR signaling.

References

The Allosteric Binding Site of SSR128129E on the Fibroblast Growth Factor Receptor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding site and mechanism of action of SSR128129E, a first-in-class, orally active, allosteric inhibitor of the Fibroblast Growth Factor Receptor (FGFR). This compound represents a significant advancement in the development of targeted cancer therapies by acting on the extracellular domain of FGFRs, offering a distinct approach compared to traditional ATP-competitive kinase inhibitors.

Executive Summary

This compound is a potent and selective allosteric inhibitor that targets the extracellular domain of FGFRs 1 through 4.[1][2] Unlike conventional FGFR inhibitors that compete with ATP in the intracellular kinase domain, this compound binds to a site within the D3 immunoglobulin-like domain of the receptor's extracellular region.[3] This binding event does not prevent the association of the natural ligand, Fibroblast Growth Factor (FGF), but rather induces a conformational change in the receptor that ultimately hinders signal transduction.[3][4][5] The mechanism of inhibition has been elucidated through a combination of X-ray crystallography, Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FTIR) spectroscopy, molecular dynamics simulations, and site-directed mutagenesis.[4][6] This unique allosteric mechanism leads to the selective blockade of specific downstream signaling pathways, such as the MAPK kinase pathway, while leaving others, like the PLCγ pathway, unaffected.[3] Preclinical studies have demonstrated the efficacy of this compound in inhibiting angiogenesis, inflammation, and tumor growth.[7][8][9]

Quantitative Data: Inhibitory Activity of this compound

The inhibitory potency of this compound has been characterized in various biochemical and cell-based assays. The following tables summarize the key quantitative data.

Table 1: Biochemical Inhibition of FGFR1

CompoundTargetAssay TypeIC50 (μM)
This compoundFGFR1Kinase Assay1.9[7][8][10]

Table 2: Cellular Inhibitory Activities of this compound

Cell TypeProcessMitogenIC50 (nM)
Endothelial Cells (ECs)ProliferationFGF231[7][10]
Endothelial Cells (ECs)MigrationFGF215.2[7][10]
Human Umbilical Vein Endothelial Cells (HUVECs)ProliferationFGF231[8]
Human Umbilical Vein Endothelial Cells (HUVECs)MigrationFGF215.2[8]

Experimental Protocols

The determination of the this compound binding site and its mechanism of action involved a multi-faceted approach employing several key experimental techniques.

X-ray Crystallography

The crystal structure of the this compound-FGFR complex was instrumental in identifying the precise binding location.

  • Protein Expression and Purification: The extracellular domain of FGFR (e.g., FGFR1-IIIcβ) is expressed, typically in an insect or mammalian cell line, as a fusion protein (e.g., with an Fc tag) to facilitate purification. The protein is purified using affinity chromatography.

  • Complex Formation: The purified FGFR ectodomain is incubated with a molar excess of this compound to ensure saturation of the binding sites.

  • Crystallization: The protein-inhibitor complex is subjected to crystallization screening using various precipitants, buffers, and temperatures. Successful conditions yield diffraction-quality crystals.

  • Data Collection and Structure Determination: X-ray diffraction data are collected from the crystals at a synchrotron source. The resulting diffraction pattern is used to solve the three-dimensional structure of the complex, revealing the atomic-level interactions between this compound and FGFR. The Protein Data Bank (PDB) entry for the this compound-FGFR complex is 4J23.[4]

Site-Directed Mutagenesis

To validate the binding site identified by crystallography, specific amino acid residues in the putative binding pocket of FGFR are mutated.

  • Mutant Generation: Plasmids encoding the FGFR of interest are modified using PCR-based site-directed mutagenesis to substitute key residues with other amino acids (e.g., alanine).

  • Cellular Assays: The mutated FGFR constructs are transfected into appropriate cell lines. The ability of this compound to inhibit FGF-induced signaling (e.g., cell proliferation, ERK phosphorylation) in cells expressing the mutant receptors is then compared to cells expressing the wild-type receptor.

  • Interpretation: A significant reduction in the inhibitory activity of this compound in cells with a particular mutation confirms the importance of that residue in the binding of the inhibitor.

Biochemical Binding Assays

These assays are used to quantify the binding affinity of this compound for FGFR and to determine if the binding is competitive with FGF.

  • Scintillation Proximity Assay (SPA): This is a common method for studying ligand-receptor interactions.

    • Protein A-coated SPA beads are incubated with a soluble FGFR-Fc chimera receptor.[2][7]

    • Radiolabeled FGF (e.g., 125I-FGF-2) is added to the mixture.[2][7]

    • The binding of the radiolabeled FGF to the receptor brings the scintillant-impregnated beads into close proximity, generating a light signal.[2][7]

    • To assess non-competitive binding, increasing concentrations of this compound are added to determine if it can displace the radiolabeled FGF. A lack of displacement indicates non-competitive, allosteric binding.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams illustrate the FGFR signaling pathway, the mechanism of this compound inhibition, and the workflow for identifying the binding site.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF FGFR_EC FGFR Extracellular Domain FGF->FGFR_EC Heparan_Sulfate Heparan Sulfate Heparan_Sulfate->FGFR_EC FGFR_TM Transmembrane Domain FGFR_EC->FGFR_TM FGFR_Kinase FGFR Kinase Domain FGFR_TM->FGFR_Kinase Dimerization & Autophosphorylation FRS2 FRS2 FGFR_Kinase->FRS2 PLCg PLCγ FGFR_Kinase->PLCg GRB2_SOS GRB2/SOS FRS2->GRB2_SOS RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cellular_Response Cellular Response (Proliferation, Migration, etc.) ERK->Cellular_Response DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC Ca_Release Ca²⁺ Release IP3->Ca_Release PKC->Cellular_Response Ca_Release->Cellular_Response

Figure 1: Simplified FGFR Signaling Pathway.

SSR128129E_Inhibition cluster_active Active Signaling cluster_inhibited Inhibited Signaling FGF_A FGF FGFR_A FGFR (Active Conformation) FGF_A->FGFR_A Binds Signal_A Downstream Signaling FGFR_A->Signal_A Initiates FGF_I FGF FGFR_I FGFR (Inactive Conformation) FGF_I->FGFR_I Binding Permitted This compound This compound This compound->FGFR_I Binds Allosterically Signal_I Downstream Signaling Blocked FGFR_I->Signal_I Inhibits Internalization & Signaling Binding_Site_Workflow Start Hypothesis: Extracellular Binding XRay X-ray Crystallography of FGFR-SSR128129E Complex Start->XRay Binding_Pocket Identification of Putative Binding Pocket in D3 Domain XRay->Binding_Pocket Mutagenesis Site-Directed Mutagenesis of Key Residues Binding_Pocket->Mutagenesis Binding_Assays Biochemical Binding Assays (e.g., SPA) Binding_Pocket->Binding_Assays Cell_Assays Cell-Based Assays (Proliferation, pERK) Mutagenesis->Cell_Assays Confirmation Confirmation of Allosteric Binding Site and Mechanism Cell_Assays->Confirmation Binding_Assays->Confirmation

References

SSR128129E: A Technical Guide to a Novel Pan-FGFR Allosteric Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SSR128129E is a first-in-class, orally bioavailable, small-molecule pan-inhibitor of Fibroblast Growth Factor Receptors (FGFRs) 1, 2, 3, and 4.[1] Unlike conventional tyrosine kinase inhibitors, this compound employs a unique allosteric mechanism of action by binding to the extracellular domain of the FGFRs.[2][3] This binding event induces a conformational change in the receptor, which in turn inhibits FGF-induced signaling and receptor internalization, without directly competing with fibroblast growth factor (FGF) for its binding site.[2][3] Preclinical studies have demonstrated its potent anti-angiogenic, anti-tumor, and anti-metastatic properties, positioning it as a promising therapeutic agent for cancers with deregulated FGFR signaling. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data from key preclinical studies, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Mechanism of Action

This compound functions as an allosteric inhibitor of FGFR signaling.[2] It binds to a site on the extracellular portion of the FGFR, distinct from the FGF ligand-binding domain.[2][4] This interaction leads to conformational changes within the receptor's extracellular domain, which ultimately impairs the internalization of the FGF/FGFR complex and subsequent downstream signaling cascades.[2][5] Notably, this compound has been shown to exhibit 'biased antagonism', where it can selectively block certain downstream pathways, such as the MAPK signaling cascade, while not affecting others like the PLCγ phosphorylation pathway.[3] This unique mode of action suggests a more nuanced modulation of FGFR signaling compared to traditional ATP-competitive inhibitors.

Signaling Pathway of FGFR and Inhibition by this compound

FGFR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR_ext FGFR (Extracellular Domain) FGF->FGFR_ext Binds This compound This compound This compound->FGFR_ext Allosteric Binding FGFR_mem FGFR (Transmembrane Domain) FGFR_ext->FGFR_mem FGFR_int FGFR (Kinase Domain) FGFR_mem->FGFR_int FRS2 FRS2 FGFR_int->FRS2 Phosphorylates PLCg PLCγ FGFR_int->PLCg Phosphorylates GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Angiogenesis) ERK->Transcription Cell_Proliferation_Workflow Start Start Culture Culture PAE Cells Start->Culture Starve Starve Cells (16h, 0.2% FBS) Culture->Starve Seed Seed Cells in 96-well Plates (4,000 cells/well) Starve->Seed Treat Treat with this compound and Mitogen (FGF2) Seed->Treat Incubate Incubate for 72 hours Treat->Incubate Assay Perform MTS Assay Incubate->Assay Analyze Analyze Data and Calculate IC50 Assay->Analyze End End Analyze->End

References

A Technical Guide to the Anti-Angiogenic Properties of SSR128129E

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Subject: An in-depth examination of SSR128129E, a first-in-class allosteric inhibitor of the Fibroblast Growth Factor Receptor (FGFR), and its role in the blockade of angiogenesis. This document details its mechanism of action, summarizes key quantitative data from preclinical studies, outlines experimental protocols, and illustrates the complex signaling pathways involved.

Introduction: Targeting Angiogenesis through the FGF/FGFR Axis

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiology and pathological conditions, most notably in tumor growth and metastasis.[1] The Fibroblast Growth Factor (FGF) family and their corresponding receptors (FGFRs) are key regulators of this process, promoting endothelial cell proliferation, migration, and survival.[2][3] Dysregulation of the FGF/FGFR signaling network is a common driver of cancer development, making it a prime target for therapeutic intervention.[2][4]

This compound emerges as a novel, orally active, small-molecule inhibitor that uniquely targets the FGF/FGFR pathway.[5][6] Unlike traditional tyrosine kinase inhibitors that compete for ATP binding sites or antibodies that block ligand binding, this compound functions as an allosteric antagonist, binding to the extracellular domain of the FGFR.[5] This technical guide provides a comprehensive overview of the mechanism and anti-angiogenic efficacy of this compound, supported by preclinical data and detailed experimental insights.

Mechanism of Action: Allosteric Inhibition of FGFR

This compound represents a paradigm shift in FGFR inhibition. It binds to the extracellular portion of FGFRs 1-4, but not at the FGF binding site.[2][5] This allosteric interaction does not prevent FGF from binding to the receptor; instead, it induces a conformational change that inhibits the subsequent steps of receptor activation, including dimerization and internalization, which are essential for signal transduction.[2][4][7]

This mechanism leads to a "biased antagonism." For instance, studies have shown that this compound can effectively block the downstream Mitogen-Activated Protein Kinase (MAPK) signaling pathway while having a lesser effect on Phospholipase Cγ (PLCγ) phosphorylation.[4][8] This suggests a selective modulation of the receptor's signaling output.

cluster_0 Normal FGF/FGFR Signaling cluster_1 Inhibition by this compound FGF FGF Ligand FGFR_inactive FGFR (Inactive Monomer) FGF->FGFR_inactive Binds FGFR_active FGFR Dimer (Active) FGFR_inactive->FGFR_active Dimerization & Activation Signal Downstream Signaling (e.g., MAPK, PI3K/AKT) FGFR_active->Signal SSR This compound FGFR_bound FGFR + SSR (Inactive) SSR->FGFR_bound Allosteric Binding FGF_2 FGF Ligand FGF_2->FGFR_bound Binding not blocked NoSignal Signaling Blocked FGFR_bound->NoSignal Activation & Internalization Prevented

Caption: Mechanism of Allosteric Inhibition by this compound.

Quantitative Data: Preclinical Efficacy of this compound

This compound has demonstrated potent anti-angiogenic effects across a range of in vitro and in vivo models. Its activity is characterized by nanomolar efficacy in cellular assays and significant inhibition of tumor growth and vascularization in animal studies.

In Vitro Anti-Angiogenic Activity

The compound effectively inhibits key processes in angiogenesis, including endothelial cell (EC) proliferation and migration induced by FGF2.

AssayCell Type/ContextIC50 ValueReference
FGF2-Induced EC ProliferationPorcine Aortic Endothelial (PAE) Cells31 nM[9]
FGF2-Induced EC MigrationPorcine Aortic Endothelial (PAE) Cells15.2 nM[9]
FGF2-Induced FGFR StimulationRecombinant FGFR1-415 - 28 nM[6]
FGF2-Induced EC DifferentiationHuman Bone Marrow AC133+ CellsActivity Abrogated[10]
In Vivo Anti-Angiogenic and Anti-Tumor Effects

In animal models, orally administered this compound significantly reduces tumor-associated angiogenesis and inhibits tumor progression.

Animal ModelTreatmentKey Finding(s)Reference
Lewis Lung Carcinoma (LL2)30 mg/kg, p.o.41% decrease in tumor growth.[10]
Lewis Lung Carcinoma (LL2)30 mg/kg, p.o.50% decrease in intra-tumoral vascular index.[10]
Lewis Lung Carcinoma (LL2)30 mg/kg, p.o.53% decrease in circulating endothelial progenitor cells (EPCs).[10]
Various Tumor Xenografts30 mg/kg, p.o.Inhibition of primary tumor growth and metastasis.[9]
Arthritis Mouse Model30 mg/kg, p.o.Inhibition of angiogenesis, inflammation, and bone resorption.[9]

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the anti-angiogenic effects of this compound.

In Vitro Endothelial Cell Proliferation Assay

This assay quantifies the ability of this compound to inhibit mitogen-induced proliferation of endothelial cells.[9]

  • Cell Seeding: Porcine aortic endothelial (PAE) cells are seeded at a density of 4,000 cells/well in 96-well microplates.

  • Starvation: Cells are starved for 16 hours in a medium containing 0.2% Fetal Bovine Serum (FBS) to synchronize their cell cycle.

  • Treatment: Cells are exposed to a mitogen (e.g., FGF2) in the presence of varying concentrations of this compound or vehicle control. A medium with 10% FBS is used as a positive control.

  • Incubation: The plates are incubated for 72 hours to allow for cell proliferation.

  • Assessment: Cell proliferation is measured using the CellTiter 96 AQueous One Solution Cell Proliferation Assay (Promega), which determines the number of viable cells.

  • Data Analysis: The concentration of this compound that inhibits 50% of the FGF2-induced proliferation (IC50) is calculated from the dose-response curve.

start Start seed Seed Endothelial Cells (4,000 cells/well) start->seed starve Starve Cells for 16h (0.2% FBS) seed->starve treat Treat with FGF2 and Varying [this compound] starve->treat incubate Incubate for 72h treat->incubate assay Add CellTiter 96 Reagent (Viability Assay) incubate->assay read Measure Absorbance assay->read analyze Calculate IC50 Value read->analyze end_node End analyze->end_node

Caption: Workflow for In Vitro Cell Proliferation Assay.
In Vivo Lewis Lung Carcinoma (LL2) Model

This preclinical mouse model is used to assess the in vivo efficacy of this compound on tumor growth and angiogenesis.[10]

  • Tumor Implantation: Lewis Lung Carcinoma (LL2) cells are injected subcutaneously into the flank of mice.

  • Treatment: Once tumors are established, mice are treated orally (p.o.) with this compound (e.g., 30 mg/kg daily) or a vehicle control.

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., with calipers) throughout the study period.

  • Analysis of Angiogenesis:

    • Intra-tumoral Vascular Index: At the end of the study, tumors are excised, sectioned, and stained for endothelial cell markers (e.g., CD31) to quantify microvessel density.

    • Circulating Endothelial Progenitor Cells (EPCs): Peripheral blood is collected, and EPCs are quantified using flow cytometry to assess mobilization from the bone marrow.

  • Data Interpretation: The effects of this compound on tumor growth, tumor vascularization, and EPC levels are compared between the treated and vehicle control groups.

Affected Signaling Pathways

This compound's anti-angiogenic effects stem from its inhibition of the FGF/FGFR signaling cascade. This pathway is a central hub that integrates signals to control cell fate. Furthermore, there is significant crosstalk between the FGF and VEGF signaling pathways, both of which are critical for angiogenesis.[11][12] this compound can enhance the antitumor activity of anti-VEGFR2 therapies, highlighting the importance of targeting both pathways.[13][9]

The diagram below illustrates the FGF/FGFR signaling network, the point of inhibition by this compound, and its downstream consequences.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm / Downstream Signaling cluster_nucleus Nucleus FGF FGF FGFR FGFR FGF->FGFR Ligand Binding SSR This compound SSR->FGFR Allosteric Binding FRS2 FRS2 FGFR->FRS2 Activation Blocked by this compound PLCG PLCγ FGFR->PLCG Less Affected (Biased Antagonism) PI3K PI3K FGFR->PI3K Inhibit_Bar GRB2_SOS GRB2/SOS FRS2->GRB2_SOS RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Proliferation Cell Proliferation & Migration ERK->Proliferation DAG_IP3 DAG / IP3 PLCG->DAG_IP3 PKC PKC DAG_IP3->PKC AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival

Caption: FGF/FGFR Signaling and the Inhibitory Action of this compound.

Conclusion and Future Directions

This compound stands out as a potent, orally bioavailable inhibitor of angiogenesis through its unique allosteric blockade of FGFR signaling. Preclinical data robustly support its efficacy in inhibiting endothelial cell functions critical to neovascularization and in suppressing tumor growth and metastasis in vivo.[5][9][10] Its distinct mechanism of action, which confers biased antagonism and the potential for combination therapy with agents targeting other angiogenic pathways like VEGF, makes it a highly valuable candidate for further drug development.[13]

For researchers and drug development professionals, this compound not only represents a promising anti-cancer agent but also serves as a powerful tool to dissect the complex roles of FGF/FGFR signaling in physiology and disease. Future investigations should focus on clinical trials to establish its safety and efficacy in cancer patients, including those who have developed resistance to conventional anti-angiogenic therapies.

References

Unveiling the Anti-inflammatory Potential of SSR128129E: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SSR128129E is a potent and orally bioavailable allosteric inhibitor of Fibroblast Growth Factor Receptors (FGFRs), targeting FGFR1-4. Emerging evidence highlights its significant anti-inflammatory properties, positioning it as a promising therapeutic candidate for a range of inflammatory diseases. This technical guide provides a comprehensive overview of the anti-inflammatory characteristics of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining relevant experimental protocols. The information presented herein is intended to equip researchers and drug development professionals with the foundational knowledge required to further investigate and harness the therapeutic potential of this compound.

Introduction

Chronic inflammation is a key pathological driver of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis. The Fibroblast Growth Factor (FGF)/FGFR signaling axis, traditionally known for its role in development and cancer, has been increasingly implicated in the perpetuation of inflammatory processes. Specifically, FGFs can promote angiogenesis, leukocyte infiltration, and the production of pro-inflammatory mediators. This compound, by allosterically inhibiting FGFR signaling, offers a targeted approach to mitigate these effects. This document serves as a technical resource, consolidating the current understanding of the anti-inflammatory actions of this compound.

Mechanism of Action: Inhibition of FGFR Signaling

This compound exerts its anti-inflammatory effects by selectively binding to the extracellular domain of FGFRs 1-4. This allosteric inhibition prevents the conformational changes required for receptor dimerization and activation upon FGF binding. Consequently, downstream signaling cascades pivotal to the inflammatory response are attenuated.

Key signaling pathways inhibited by this compound include the phosphorylation of Fibroblast Growth Factor Receptor Substrate 2 (FRS2) and the subsequent activation of the Ras-MAPK pathway, as evidenced by the reduced phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).[1] The blockade of these pathways disrupts pro-inflammatory cellular processes such as proliferation and migration of endothelial cells, which are crucial for angiogenesis in inflamed tissues.

cluster_0 MAPK Signaling Cascade FGF FGF FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Phosphorylates This compound This compound This compound->FGFR Inhibits pFRS2 pFRS2 FRS2->pFRS2 Grb2_Sos Grb2/Sos pFRS2->Grb2_Sos Recruits pFRS2->Grb2_Sos Ras Ras Grb2_Sos->Ras Activates Grb2_Sos->Ras Raf Raf Ras->Raf Ras->Raf MEK MEK Raf->MEK Raf->MEK ERK ERK1/2 MEK->ERK Phosphorylates MEK->ERK pERK pERK1/2 ERK->pERK Inflammation Pro-inflammatory Gene Expression pERK->Inflammation Promotes

Figure 1: this compound Mechanism of Action.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies investigating the anti-inflammatory properties of this compound.

Table 1: In Vitro Efficacy of this compound
AssayCell LineStimulantParameterIC50 ValueReference
Cell ProliferationHuman Umbilical Vein Endothelial Cells (HUVECs)FGF2Inhibition of Proliferation31 nM[1]
Cell MigrationHuman Umbilical Vein Endothelial Cells (HUVECs)FGF2Inhibition of Migration15.2 nM[1]
FGFR1 Kinase ActivityN/AN/AInhibition of Kinase Activity1.9 µM[1]
FRS2 PhosphorylationFGFR2-expressing HEK293 cellsFGF2Inhibition of PhosphorylationNot Reported[1]
ERK1/2 PhosphorylationFGFR2-expressing HEK293 cellsFGF2Inhibition of PhosphorylationNot Reported[1]
Table 2: In Vivo Efficacy of this compound in a Mouse Model of Arthritis
Animal ModelDosageAdministration RouteKey FindingsReference
Collagen-Induced Arthritis (Mouse)30 mg/kgOral (p.o.)- Inhibited angiogenesis- Reduced inflammation- Prevented bone and joint damage[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the anti-inflammatory effects of this compound.

FGF2-Induced Endothelial Cell Proliferation Assay

This assay is used to determine the inhibitory effect of this compound on the proliferation of endothelial cells stimulated with FGF2.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (EGM-2)

  • Fetal Bovine Serum (FBS)

  • Recombinant Human FGF2

  • This compound

  • 96-well plates

  • Cell proliferation reagent (e.g., MTS or WST-1)

  • Plate reader

Procedure:

  • Cell Seeding: Seed HUVECs in 96-well plates at a density of 5 x 10³ cells/well in EGM-2 supplemented with 2% FBS. Allow cells to adhere overnight.

  • Starvation: Replace the medium with a serum-free medium and incubate for 4-6 hours to synchronize the cells.

  • Treatment: Add fresh serum-free medium containing various concentrations of this compound or vehicle control. Pre-incubate for 1 hour.

  • Stimulation: Add FGF2 to a final concentration of 10 ng/mL to all wells except for the negative control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Proliferation Assessment: Add the cell proliferation reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

cluster_workflow Cell Proliferation Assay Workflow A Seed HUVECs in 96-well plate B Adherence (Overnight) A->B C Serum Starvation (4-6h) B->C D Pre-treat with this compound/Vehicle (1h) C->D E Stimulate with FGF2 (10 ng/mL) D->E F Incubate (48-72h) E->F G Add Proliferation Reagent F->G H Measure Absorbance G->H I Calculate IC50 H->I

Figure 2: Endothelial Cell Proliferation Assay Workflow.
Western Blot Analysis of FRS2 and ERK1/2 Phosphorylation

This protocol details the detection of changes in FRS2 and ERK1/2 phosphorylation in response to this compound treatment.

Materials:

  • FGFR2-expressing HEK293 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Recombinant Human FGF2

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-pFRS2, anti-FRS2, anti-pERK1/2, anti-ERK1/2, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Culture FGFR2-expressing HEK293 cells to 80-90% confluency. Serum-starve the cells for 4-6 hours. Pre-treat with various concentrations of this compound for 1 hour, followed by stimulation with 10 ng/mL FGF2 for 15 minutes.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane and add the chemiluminescent substrate.

  • Signal Detection: Capture the chemiluminescent signal using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

cluster_workflow Western Blot Workflow A Cell Treatment & Lysis B Protein Quantification A->B C SDS-PAGE B->C D Western Transfer C->D E Blocking D->E F Primary Antibody Incubation E->F G Secondary Antibody Incubation F->G H Chemiluminescent Detection G->H I Densitometry Analysis H->I

Figure 3: Western Blot Analysis Workflow.
In Vivo Collagen-Induced Arthritis (CIA) Model

This model is used to evaluate the in vivo anti-inflammatory and anti-arthritic efficacy of this compound.

Materials:

  • DBA/1 mice (male, 8-10 weeks old)

  • Bovine type II collagen

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • This compound

  • Vehicle control

  • Calipers for paw thickness measurement

Procedure:

  • Induction of Arthritis:

    • Primary Immunization (Day 0): Emulsify bovine type II collagen in CFA. Inject 100 µL of the emulsion intradermally at the base of the tail of each mouse.

    • Booster Immunization (Day 21): Emulsify bovine type II collagen in IFA. Inject 100 µL of the emulsion intradermally at a site near the primary injection.

  • Treatment:

    • Begin oral administration of this compound (e.g., 30 mg/kg) or vehicle control daily, starting from the day of the booster immunization or upon the onset of clinical signs of arthritis.

  • Clinical Assessment:

    • Monitor the mice daily for the onset and severity of arthritis.

    • Score the severity of arthritis in each paw based on a scale of 0-4 (0=normal, 1=mild swelling and erythema, 2=moderate swelling and erythema, 3=severe swelling and erythema, 4=maximal swelling and joint rigidity). The maximum score per mouse is 16.

    • Measure paw thickness using calipers every 2-3 days.

  • Endpoint Analysis:

    • At the end of the study (e.g., Day 42), euthanize the mice.

    • Collect blood for analysis of inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) by ELISA.

    • Collect joint tissues for histological analysis to assess inflammation, cartilage destruction, and bone erosion.

Conclusion

This compound demonstrates significant anti-inflammatory properties, primarily through the allosteric inhibition of FGFR signaling. Its ability to attenuate key inflammatory pathways, as evidenced by the inhibition of FRS2 and ERK1/2 phosphorylation, translates to potent in vitro and in vivo efficacy. The data presented in this guide underscore the therapeutic potential of this compound for inflammatory diseases. Further research is warranted to fully elucidate its impact on a broader range of inflammatory mediators and to explore its clinical utility in various inflammatory conditions. This document provides a solid foundation for researchers to design and execute further preclinical and clinical investigations into this promising anti-inflammatory agent.

References

The Potential of SSR128129E in Atherosclerosis Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atherosclerosis, a chronic inflammatory disease characterized by the buildup of plaques within the arteries, remains a leading cause of cardiovascular disease worldwide. The fibroblast growth factor (FGF) signaling pathway has emerged as a key player in the pathogenesis of atherosclerosis, influencing processes such as vascular smooth muscle cell (VSMC) proliferation and migration, inflammation, and angiogenesis. SSR128129E, a potent and orally active allosteric inhibitor of FGF receptors (FGFRs), has shown significant promise in preclinical models of atherosclerosis, suggesting its potential as a novel therapeutic agent. This technical guide provides a comprehensive overview of the research on this compound in the context of atherosclerosis, with a focus on its mechanism of action, preclinical efficacy, and the experimental methodologies used to evaluate its effects.

Mechanism of Action of this compound

This compound is a small molecule that acts as an allosteric inhibitor of FGFRs 1, 2, 3, and 4.[1][2][3] Unlike traditional tyrosine kinase inhibitors that compete with ATP for binding to the intracellular kinase domain, this compound binds to the extracellular domain of the receptor.[4][5] This unique mechanism of action does not prevent the binding of FGF ligands but rather inhibits the subsequent receptor dimerization and internalization necessary for downstream signaling.[5][6] By doing so, this compound effectively blocks the activation of key downstream signaling cascades, including the phosphorylation of FGF receptor substrate 2 (FRS2) and extracellular signal-regulated kinases 1 and 2 (ERK1/2).[2]

The FGF/FGFR signaling pathway plays a critical role in the phenotypic switching of VSMCs from a quiescent, contractile state to a proliferative and synthetic phenotype, a hallmark of atherosclerosis.[1][7][8] This process is partly mediated by the crosstalk between FGF and transforming growth factor-beta (TGFβ) signaling.[9] FGF signaling can suppress TGFβ activity, which normally maintains VSMCs in a contractile state.[1][9] By inhibiting FGFR signaling, this compound is thought to restore TGFβ signaling, thereby preventing VSMC proliferation and migration, and contributing to plaque stability.

Preclinical Efficacy in Atherosclerosis Models

The therapeutic potential of this compound in vascular proliferative diseases has been evaluated in two key preclinical models: a mouse model of vein graft arteriosclerosis and the apolipoprotein E-deficient (ApoE-/-) mouse model of atherosclerosis.[8]

Mouse Vein Graft Arteriosclerosis Model

In a mouse model where a segment of the vena cava is grafted into the carotid artery, oral administration of this compound demonstrated a significant reduction in neointimal proliferation, a key feature of vein graft failure which shares pathological similarities with atherosclerosis.[8]

Apolipoprotein E-Deficient (ApoE-/-) Mouse Model

In the widely used ApoE-/- mouse model, which spontaneously develops atherosclerotic lesions, particularly on a high-fat diet, this compound treatment led to a notable reduction in the size of atherosclerotic plaques in the aortic sinus.[2][8] Importantly, this anti-atherosclerotic effect was achieved without altering serum lipid levels, indicating a direct effect on the vessel wall.[8]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound in models relevant to atherosclerosis.

In Vivo Model Species Treatment Duration Key Finding Reference
Vein Graft ArteriosclerosisMouseThis compound (50 mg/kg/day)2 and 8 weeks72.5% and 47.8% decrease in neointimal proliferation, respectively[8]
ApoE-/- AtherosclerosisMouseThis compound (50 mg/kg/day)5 months42.9% reduction in lesion size in the aortic sinus[8]
In Vitro Assay Cell Type Parameter Value Reference
Endothelial Cell ProliferationHUVECIC50 (FGF2-induced)31 nM[1][2]
Endothelial Cell MigrationHUVECIC50 (FGF2-induced)15.2 nM[1][2]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound's potential in atherosclerosis research.

Apolipoprotein E-Deficient (ApoE-/-) Mouse Atherosclerosis Model
  • Animal Model: Male ApoE-/- mice on a C57BL/6J background are typically used.[7] Mice are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Diet: At 8 weeks of age, mice are placed on a high-fat "Western" diet containing 21% fat and 0.15-0.2% cholesterol for a period of 10-12 weeks or longer to induce robust atherosclerotic lesions.[3][7][10][11]

  • Drug Administration: this compound is administered orally, typically mixed with the chow, at a dose of 50 mg/kg/day.[8]

  • Tissue Collection and Lesion Analysis:

    • At the end of the treatment period, mice are anesthetized, and blood is collected for lipid analysis.

    • The vascular system is perfused with phosphate-buffered saline (PBS) followed by a fixative (e.g., 4% paraformaldehyde).[4]

    • The heart and aorta are carefully dissected. The upper portion of the heart containing the aortic root is embedded in Optimal Cutting Temperature (OCT) compound for cryosectioning.[1][5]

    • Serial cross-sections (e.g., 10 µm thick) of the aortic sinus are prepared.[1]

    • Sections are stained with Oil Red O to visualize neutral lipids within the atherosclerotic plaques and counterstained with hematoxylin to visualize cell nuclei.[10]

    • The lesion area is quantified using image analysis software (e.g., ImageJ) on multiple sections per animal to determine the average lesion size.[5]

Mouse Vein Graft Arteriosclerosis Model
  • Surgical Procedure:

    • Male C57BL/6J mice are anesthetized.

    • A segment of the external jugular vein or vena cava is harvested.[12][13]

    • The common carotid artery is exposed, and the harvested vein segment is grafted in an end-to-end fashion into the carotid artery.[12][13]

  • Drug Administration: this compound is administered orally in the diet (50 mg/kg/day) starting from the day of surgery.[8]

  • Tissue Analysis:

    • At specified time points (e.g., 2 and 8 weeks) post-surgery, the vein grafts are harvested.[8]

    • The grafts are fixed, embedded in paraffin, and sectioned.

    • Sections are stained with hematoxylin and eosin (H&E) to visualize the vessel wall structure.

    • The area of neointimal hyperplasia is measured using image analysis software to assess the extent of vessel wall thickening.[12][13]

Endothelial Cell Migration (Scratch Wound) Assay
  • Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured to confluence in 12-well plates.[14]

  • Creating the "Wound": A sterile 200 µL pipette tip is used to create a linear scratch in the confluent cell monolayer.[14][15]

  • Treatment: The cells are washed with PBS to remove detached cells, and then fresh medium containing this compound at various concentrations is added. A vehicle control (e.g., DMSO) is also included.

  • Imaging and Analysis:

    • The "wound" area is imaged at time 0 and at subsequent time points (e.g., every 4-8 hours) using a phase-contrast microscope.[14]

    • The width of the scratch is measured at multiple points at each time point using image analysis software.

    • The rate of cell migration is calculated based on the closure of the wound over time.

Western Blot for FRS2 and ERK1/2 Phosphorylation
  • Cell Culture and Treatment: Vascular smooth muscle cells or endothelial cells are seeded in culture dishes and grown to near confluence. The cells are then serum-starved for several hours before being treated with FGF2 in the presence or absence of this compound for a specified time (e.g., 15-30 minutes).

  • Protein Extraction: Cells are washed with ice-cold PBS and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.[16][17]

  • Immunoblotting:

    • The membrane is blocked with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.[17]

    • The membrane is incubated with primary antibodies specific for phosphorylated FRS2 (p-FRS2) and phosphorylated ERK1/2 (p-ERK1/2).

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Normalization: To ensure equal protein loading, the membrane is stripped and re-probed with antibodies against total FRS2 and total ERK1/2.[16] The intensity of the phosphorylated protein bands is normalized to the intensity of the total protein bands.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize the key signaling pathways and experimental workflows described in this guide.

cluster_ligand cluster_receptor cluster_inhibitor cluster_downstream cluster_cellular_response FGF2 FGF2 FGFR FGFR FGF2->FGFR Binds FRS2 FRS2 FGFR->FRS2 Recruits & Phosphorylates This compound This compound This compound->FGFR Allosterically Inhibits pFRS2 p-FRS2 Grb2_Sos Grb2/Sos pFRS2->Grb2_Sos Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK pERK p-ERK1/2 Proliferation VSMC/EC Proliferation pERK->Proliferation Migration VSMC/EC Migration pERK->Migration Inflammation Inflammation pERK->Inflammation

Caption: FGF/FGFR Signaling Pathway and the inhibitory action of this compound.

start Start: 8-week-old ApoE-/- mice diet High-Fat Diet (10-12 weeks) start->diet treatment Treatment Groups: - Vehicle Control - this compound (50 mg/kg/day) diet->treatment endpoint Endpoint Analysis treatment->endpoint perfusion Perfuse & Harvest Aorta endpoint->perfusion sectioning Cryosection Aortic Sinus perfusion->sectioning staining Oil Red O Staining sectioning->staining quantification Quantify Lesion Area (ImageJ) staining->quantification result Result: Atherosclerotic Plaque Size quantification->result

Caption: Experimental workflow for the ApoE-/- mouse model of atherosclerosis.

start Start: Confluent Endothelial Cell Monolayer scratch Create Scratch Wound (Pipette Tip) start->scratch treatment Treatment: - Vehicle Control - this compound scratch->treatment imaging Time-Lapse Imaging (0h, 4h, 8h, etc.) treatment->imaging analysis Measure Wound Width (ImageJ) imaging->analysis result Result: Cell Migration Rate analysis->result

Caption: Experimental workflow for the endothelial cell scratch wound migration assay.

Conclusion

This compound represents a promising therapeutic candidate for the treatment of atherosclerosis. Its unique allosteric mechanism of action on FGFRs provides a targeted approach to inhibit key pathological processes in the vessel wall, including VSMC proliferation and migration. The robust preclinical data from mouse models of arteriosclerosis and atherosclerosis underscore its potential. This technical guide provides researchers and drug development professionals with a comprehensive overview of the current state of research on this compound in this field, including detailed experimental protocols that can serve as a foundation for future investigations into its efficacy and mechanism of action. Further studies are warranted to translate these promising preclinical findings into clinical applications for patients with atherosclerotic cardiovascular disease.

References

Methodological & Application

Application Notes and Protocols for SSR128129E in In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SSR128129E is a potent and orally bioavailable small-molecule allosteric inhibitor of Fibroblast Growth Factor Receptor (FGFR) signaling. It binds to the extracellular domain of FGFRs, preventing the receptor's internalization and subsequent activation of downstream signaling pathways crucial for cell growth, survival, and angiogenesis.[1][2][3] These application notes provide a comprehensive overview of the in vivo use of this compound in various mouse models of cancer and other diseases, including detailed protocols for its administration and the evaluation of its efficacy.

Mechanism of Action

This compound acts as a pan-FGFR inhibitor, affecting FGFR1, FGFR2, FGFR3, and FGFR4.[4][5] Unlike typical tyrosine kinase inhibitors that compete with ATP, this compound binds to a distinct allosteric site on the extracellular part of the receptor.[1][6] This binding induces a conformational change that interferes with the FGF-induced receptor internalization process, thereby blocking the activation of downstream signaling cascades, primarily the RAS-MAPK-ERK and PI3K-AKT pathways.[6][7][8]

Signaling Pathway

The binding of Fibroblast Growth Factor (FGF) to its receptor (FGFR), in the presence of heparan sulfate proteoglycans, leads to receptor dimerization and autophosphorylation of the intracellular tyrosine kinase domains. This activates a cascade of downstream signaling events. This compound, by binding to the extracellular domain of FGFR, prevents the conformational changes necessary for receptor internalization and signaling.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF FGFR FGFR FGF->FGFR Binds HSPG HSPG HSPG->FGFR Co-receptor This compound This compound This compound->FGFR Inhibits (Allosteric) FRS2 FRS2 FGFR->FRS2 Activates GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

FGFR Signaling Pathway and Inhibition by this compound.

Data Presentation: In Vivo Dosage and Efficacy in Mouse Models

This compound has demonstrated significant anti-tumor and anti-inflammatory activity in a variety of preclinical mouse models. The most commonly reported effective dosage is 30 mg/kg, administered orally.

Mouse ModelCell LineDosage and AdministrationKey Findings
Pancreatic Cancer Panc02 (orthotopic)30 mg/kg, daily oral gavage44% inhibition of tumor growth; reduced tumor invasiveness and metastasis to peritoneal lymph nodes.[5][9]
Breast Cancer 4T1 (mammary fat pad)30 mg/kg, daily oral gavage53% reduction in tumor size and 40% reduction in tumor weight.[5][9]
Breast Cancer MCF7/ADR (xenograft)30 mg/kg, daily oral gavage40% inhibition of tumor growth in a multidrug-resistant model.[9]
Colon Cancer CT26 (subcutaneous)30 mg/kg, daily oral gavage34% inhibition of tumor growth.[9]
Lung Carcinoma Lewis Lung (LL2)Not specified, oral administrationStrongly decreased tumor growth (41%) and intra-tumoral vascular index (50%).[10][11]
Glioblastoma U87 (orthotopic xenograft)Not specified, administered before irradiationSignificantly increased neurological sign-free survival when combined with radiotherapy.[12]
Arthritis Collagen-Induced30 mg/kg, daily oral gavageReduced severity of clinical symptoms, inhibited angiogenesis, inflammation, and bone resorption.[4]
Atherosclerosis ApoE-deficient mice50 mg/kg, daily oral gavageReduced neointimal proliferation and lesion size in the aortic sinus.[5]

Experimental Protocols

Formulation of this compound for Oral Administration

A common formulation for the oral administration of this compound in mice is a suspension in a vehicle solution.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • PEG300

  • Tween 80

  • Sterile water for injection or saline

Protocol:

  • Prepare a stock solution of this compound in DMSO. For example, dissolve 69 mg of this compound in 1 mL of fresh DMSO to get a 69 mg/mL stock.

  • For a final formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% water:

    • Take the required volume of the this compound stock solution.

    • Add 4 volumes of PEG300 and mix thoroughly until the solution is clear.

    • Add 0.5 volumes of Tween 80 and mix until clear.

    • Add 4.5 volumes of sterile water or saline to reach the final volume.

  • The final concentration should be calculated based on the desired dosage (e.g., 30 mg/kg) and the average weight of the mice, with a typical oral gavage volume of 100-200 µL.

  • It is recommended to prepare the formulation fresh daily.

Note: For mice that may be sensitive to DMSO, the concentration should be kept below 10%. A vehicle-only control group should always be included in the experiment.

General In Vivo Efficacy Study Workflow

This protocol outlines a general workflow for assessing the anti-tumor efficacy of this compound in a subcutaneous tumor model.

experimental_workflow cluster_setup 1. Model Establishment cluster_treatment 2. Treatment cluster_monitoring 3. Monitoring & Endpoints cluster_analysis 4. Analysis cell_culture Tumor Cell Culture (e.g., 4T1, CT26) implantation Subcutaneous Implantation of Tumor Cells into Mice cell_culture->implantation tumor_growth Tumor Growth to Palpable Size implantation->tumor_growth randomization Randomization of Mice into Treatment Groups tumor_growth->randomization treatment_admin Daily Oral Gavage: - this compound - Vehicle Control randomization->treatment_admin monitoring Monitor Tumor Volume and Body Weight (e.g., 2-3x/week) treatment_admin->monitoring endpoint Endpoint Criteria Met (e.g., tumor size, study duration) monitoring->endpoint euthanasia Euthanasia and Tissue Collection endpoint->euthanasia tumor_analysis Tumor Weight & Volume Analysis euthanasia->tumor_analysis histology Histological Analysis (e.g., IHC for angiogenesis) euthanasia->histology metastasis_analysis Metastasis Assessment (e.g., lung nodule count) euthanasia->metastasis_analysis

Generalized workflow for an in vivo efficacy study.

Protocol:

  • Animal Model Establishment:

    • Culture the desired tumor cell line (e.g., 4T1, Panc02, CT26) under standard conditions.

    • Harvest the cells and resuspend them in an appropriate medium (e.g., PBS or Matrigel).

    • Implant the tumor cells into the appropriate site in the mice (e.g., subcutaneously in the flank, orthotopically in the pancreas).

  • Tumor Growth and Treatment Initiation:

    • Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

    • Randomize the mice into treatment and control groups.

    • Begin daily oral administration of this compound or vehicle control.

  • Monitoring and Data Collection:

    • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = (width² x length)/2).

    • Monitor the body weight of the mice as an indicator of toxicity.

    • Observe the general health of the animals daily.

  • Endpoint and Analysis:

    • Continue treatment for the planned duration or until the tumors in the control group reach a predetermined endpoint size.

    • At the end of the study, euthanize the mice and excise the tumors.

    • Measure the final tumor weight and volume.

    • Collect other relevant tissues (e.g., lungs, lymph nodes) for metastasis analysis.

    • Perform histological or molecular analyses on the tumor tissue as required.

Concluding Remarks

This compound is a valuable tool for investigating the role of FGFR signaling in various pathological processes. The provided data and protocols serve as a guide for researchers to design and execute in vivo studies using this potent allosteric inhibitor. It is crucial to adapt these protocols to the specific experimental context and to adhere to all institutional and national guidelines for animal welfare.

References

Application Notes and Protocol: Oral Gavage of SSR128129E in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a detailed protocol for the preparation and oral administration of SSR128129E, a potent and selective allosteric inhibitor of Fibroblast Growth Factor Receptors (FGFRs), in mouse models.

Application Notes

Mechanism of Action: this compound is an orally bioavailable, small-molecule inhibitor that acts on the extracellular domain of FGFRs.[1][2] Unlike traditional tyrosine kinase inhibitors, it does not compete with Fibroblast Growth Factor (FGF) for its binding site.[1][3] Instead, it binds allosterically to the receptor, inducing a conformational change that prevents FGFR internalization and subsequent signaling.[1][4][5] This unique mechanism effectively blocks the activation of downstream pathways, including the RAS-MAPK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and angiogenesis.[5] this compound inhibits signaling mediated by FGFR1, FGFR2, FGFR3, and FGFR4.[6][7][8]

Preclinical Applications: this compound has demonstrated significant efficacy in various preclinical mouse models. Its primary applications involve the inhibition of angiogenesis-dependent tumor growth and metastasis.[6][9] Studies have shown its effectiveness in models of pancreatic, breast, and colon cancer.[6][7][10] Beyond oncology, it has been shown to inhibit inflammation and bone resorption in arthritis models and to reduce the development of arteriosclerosis and atherosclerosis.[6][7]

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling FGF FGF Ligand FGFR FGFR FGF->FGFR Binds SSR This compound SSR->FGFR Inhibits Allosterically FRS2 FRS2 FGFR->FRS2 Activates GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: FGFR signaling pathway and the allosteric inhibition by this compound.

Quantitative Data Summary

The following tables summarize the in vitro potency and established in vivo dosages for this compound from published studies.

Table 1: In Vitro Efficacy of this compound

Cell-Based Assay Target Cell Line IC₅₀ Value Reference
FGF2-Induced Proliferation HUVEC 31 nM [6][7]
FGF2-Induced Migration HUVEC 15.2 nM [6][7]

| FGFR1 Kinase Activity | (Enzymatic Assay) | 1.9 µM |[6] |

Table 2: In Vivo Oral Gavage Dosages and Effects in Mice

Mouse Model Dosage Regimen Vehicle Observed Effects Reference
Orthotopic Pancreatic Cancer (Panc02) 30 mg/kg, daily Not specified 44% inhibition of tumor growth.[7][10] [7]
Mammary Carcinoma (4T1) 30 mg/kg, daily Not specified 40% reduction in tumor weight; 53% reduction in tumor size.[7] [7]
Arthritis Model 30 mg/kg, daily Not specified Inhibition of angiogenesis, inflammation, and bone resorption.[6] [6]
Atherosclerosis (ApoE-deficient) 50 mg/kg, daily Not specified Reduced neointimal proliferation and lesion size.[7] [7]
Lewis Lung Carcinoma (LL2) Not specified Not specified Strong decrease in tumor growth and intra-tumoral vascular index.[9] [9]

| Obesity Model | 30 mg/kg, daily | PBS | Reduced body weight gain and fat content by suppressing adipogenesis.[11] |[11] |

Experimental Protocol: Oral Gavage in Mice

This protocol provides a detailed methodology for the preparation and administration of this compound via oral gavage.

Materials and Equipment
  • This compound powder

  • Vehicle components:

    • Dimethyl sulfoxide (DMSO)

    • Corn oil

    • Alternative: Phosphate-buffered saline (PBS), Polyethylene glycol 300 (PEG300), Tween-80

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional, for enhancing dissolution)

  • Analytical balance

  • 1 mL syringes

  • 20-22 gauge, 1.5-inch curved, ball-tipped oral gavage needles (for adult mice)

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Dosing Solution Preparation

The recommended vehicle for this compound is a DMSO and corn oil mixture.[6] The final concentration of DMSO should be kept as low as possible, ideally below 10%.[10]

Example Preparation for a 30 mg/kg Dose:

  • Calculate Total Volume: For a 25g mouse, the typical gavage volume is 10 mL/kg, resulting in a 0.25 mL dose.

  • Calculate Required Concentration:

    • Dose (mg) = 30 mg/kg * 0.025 kg = 0.75 mg

    • Concentration (mg/mL) = 0.75 mg / 0.25 mL = 3 mg/mL

  • Prepare the Solution (for 1 mL total volume):

    • Weigh 3 mg of this compound powder.

    • Add 50 µL of DMSO to the powder in a sterile microcentrifuge tube.

    • Vortex thoroughly until the powder is fully dissolved.

    • Add 950 µL of corn oil to the tube.[6]

    • Vortex again until the solution is a homogenous mixture.

    • Note: This solution should be prepared fresh and used immediately for optimal results.[6]

Alternative Vehicle Formulation: A commonly used alternative vehicle for oral gavage is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[10][12] Solvents should be added sequentially, ensuring dissolution at each step.[10]

Oral Gavage Procedure

Oral_Gavage_Workflow A 1. Animal Preparation - Weigh mouse accurately - Calculate required dose volume (e.g., 10 mL/kg) B 2. Solution Preparation - Prepare this compound dosing solution - Draw solution into syringe A->B C 3. Animal Restraint - Scruff the mouse firmly to immobilize head and neck B->C D 4. Gavage Needle Insertion - Gently insert ball-tipped needle into the esophagus C->D E 5. Substance Administration - Slowly depress the plunger to deliver the full dose D->E F 6. Post-Procedure - Slowly withdraw the needle - Return mouse to cage E->F G 7. Monitoring - Observe for immediate distress (10-15 min) - Monitor for adverse effects over 24h F->G

Caption: Standard workflow for the oral gavage of this compound in mice.

Step-by-Step Administration:

  • Animal Restraint: Properly restrain the mouse by scruffing the loose skin over the neck and back. This immobilizes the head and slightly straightens the esophagus, facilitating needle passage.[13]

  • Gavage Needle Insertion: With the mouse's head tilted slightly upwards, gently introduce the ball-tipped gavage needle into the side of the mouth. Guide it along the roof of the mouth towards the esophagus. The mouse should swallow the needle. Do not force it. If resistance is met, withdraw and try again.[13]

  • Confirm Placement: Ensure the needle is in the esophagus and not the trachea. The animal should be able to breathe normally.[13]

  • Administer Dose: Once the needle is correctly positioned, slowly and steadily depress the syringe plunger to administer the solution over 2-3 seconds.[13]

  • Withdraw Needle: After administration, gently and slowly withdraw the needle in the same path it was inserted.[13]

  • Return to Cage: Place the mouse back in its home cage.

Post-Procedure Monitoring
  • Immediate Monitoring: Observe the animal for at least 10-15 minutes post-gavage for any signs of respiratory distress, such as gasping or labored breathing, which could indicate accidental administration into the lungs.[13][14]

  • General Health Checks: Monitor the animals at least once within the next 24 hours for any adverse effects, including changes in behavior, appetite, or posture.[14]

  • Record Keeping: Document all procedures, including the date, time, dose administered, and any observations.

References

Application Notes and Protocols for the Formulation of SSR128129E with DMSO and PEG300

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

SSR128129E is a potent and orally bioavailable allosteric inhibitor of Fibroblast Growth Factor Receptor (FGFR) signaling.[1][2][3] It acts by binding to the extracellular domain of FGFR, inducing a conformational change that prevents receptor internalization and subsequent downstream signaling, without competing with the natural ligand, FGF.[1][4] This unique mechanism of action makes this compound a valuable tool for investigating the role of FGFR signaling in various physiological and pathological processes, including angiogenesis, cell proliferation, and cancer.[1][3][5] Proper formulation is critical for achieving reliable and reproducible results in both in vitro and in vivo studies. This document provides detailed application notes and protocols for the formulation of this compound using a combination of Dimethyl Sulfoxide (DMSO) and Polyethylene Glycol 300 (PEG300), along with other co-solvents for optimal solubility and bioavailability.

Data Presentation

The following tables summarize the key quantitative data for this compound, including its inhibitory concentrations and solubility in various solvents.

Table 1: In Vitro Inhibitory Activity of this compound

ParameterCell Line/AssayIC50 ValueReference
FGFR1 InhibitionKinase Assay1.9 µM[2][3]
FGF2-induced Endothelial Cell ProliferationHUVECs31 nM[2][3]
FGF2-induced Endothelial Cell MigrationHUVECs15.2 nM[2][3]

Table 2: Solubility of this compound

SolventConcentrationNotesReference
DMSO69 mg/mL (199.24 mM)Use fresh DMSO as it is hygroscopic, which can reduce solubility.[2]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (7.22 mM)Clear solution suitable for in vivo administration.[6]

Table 3: In Vivo Efficacy of this compound

Animal ModelDosage and AdministrationEffectReference
Arthritis mice30 mg/kg, p.o.Inhibits angiogenesis, inflammation, and bone resorption.[2]
Orthotopic Panc02 tumor model30 mg/kg/day, p.o.44% inhibition of tumor growth.[3]
Murine 4T1 breast tumors30 mg/kg/day, p.o.40% reduction in tumor weight and 53% reduction in tumor size.[3]
Lewis Lung Carcinoma (LL2) modelNot specifiedStrongly decreased tumor growth and intra-tumoral vascular index.[5]

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for In Vivo Oral Administration

This protocol describes the preparation of a clear solution of this compound suitable for oral gavage in animal models. This formulation utilizes a combination of DMSO, PEG300, Tween-80, and saline to achieve a stable and bioavailable solution.[6][7]

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Polyethylene Glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)

  • Sterile conical tubes

  • Pipettes and sterile tips

Procedure:

  • Prepare a stock solution in DMSO:

    • Weigh the required amount of this compound powder.

    • Dissolve the powder in fresh, anhydrous DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Ensure complete dissolution. Gentle warming or vortexing may be applied if necessary.

  • Prepare the vehicle mixture:

    • In a sterile conical tube, add the solvents sequentially. For a final volume of 1 mL, the volumes are as follows:

      • 400 µL of PEG300

      • 50 µL of Tween-80

    • Mix the PEG300 and Tween-80 thoroughly.

  • Combine the stock solution with the vehicle:

    • Add 100 µL of the this compound DMSO stock solution (from step 1) to the PEG300/Tween-80 mixture.

    • Vortex the solution until it is homogeneous.

  • Add saline:

    • Slowly add 450 µL of sterile saline or PBS to the mixture while vortexing.

    • Continue to mix until a clear and homogenous solution is obtained. The final concentration of this compound in this formulation will be 2.5 mg/mL.

  • Administration:

    • The freshly prepared solution should be used immediately for oral administration to animals.[2]

Note: For mice, the concentration of DMSO should generally be kept below 10% for oral administration.[7] It is always recommended to perform a pilot study to assess the tolerability of the vehicle in the specific animal model.

Protocol 2: In Vitro Cell Proliferation Assay

This protocol outlines a general procedure to assess the effect of this compound on FGF2-induced cell proliferation.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable cell lines

  • Cell culture medium (e.g., M199) with supplements

  • Fetal Bovine Serum (FBS)

  • Recombinant human FGF2

  • This compound

  • DMSO

  • 96-well plates

  • Cell proliferation assay reagent (e.g., CellTiter 96 AQueous One Solution)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed HUVECs in 96-well plates at a density of 4,000 cells/well in their growth medium.

    • Allow the cells to adhere overnight.

  • Starvation:

    • The following day, replace the growth medium with a low-serum medium (e.g., 0.2% FBS) and incubate for 16-24 hours to starve the cells.

  • Treatment:

    • Prepare serial dilutions of this compound in the low-serum medium. The final DMSO concentration should be kept constant and low (e.g., <0.1%).

    • Add the this compound dilutions to the wells.

    • Stimulate the cells with FGF2 (e.g., 10 ng/mL). Include appropriate controls: vehicle control (DMSO), FGF2-only, and this compound-only.

  • Incubation:

    • Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Assessment of Proliferation:

    • Add the cell proliferation assay reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition of cell proliferation for each concentration of this compound compared to the FGF2-stimulated control.

    • Determine the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration.

Visualizations

FGFR Signaling Pathway and Inhibition by this compound

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF FGFR_ext FGFR (Extracellular Domain) FGF->FGFR_ext Binds This compound This compound This compound->FGFR_ext Allosteric Binding FGFR_mem FGFR (Transmembrane Domain) FGFR_ext->FGFR_mem FGFR_ext->FGFR_mem Inhibits Internalization FGFR_int FGFR (Kinase Domain) FGFR_mem->FGFR_int FRS2 FRS2 FGFR_int->FRS2 Phosphorylates GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF_MEK_ERK RAF-MEK-ERK (MAPK Pathway) RAS->RAF_MEK_ERK Cell_Response Cellular Responses (Proliferation, Migration, Survival) RAF_MEK_ERK->Cell_Response AKT AKT PI3K->AKT AKT->Cell_Response

Caption: FGFR signaling pathway and the allosteric inhibition by this compound.

Experimental Workflow for this compound Formulation

Formulation_Workflow start Start weigh Weigh this compound Powder start->weigh dissolve_dmso Dissolve in Anhydrous DMSO to create Stock Solution weigh->dissolve_dmso combine Add DMSO Stock to Vehicle and Mix dissolve_dmso->combine prepare_vehicle Prepare Vehicle: Mix PEG300 and Tween-80 prepare_vehicle->combine add_saline Add Saline and Mix to Homogeneity combine->add_saline administer Administer Freshly Prepared Solution add_saline->administer end End administer->end

Caption: Workflow for the preparation of this compound formulation for in vivo use.

References

Application Notes and Protocols: Western Blot Analysis of p-FRS2 and p-ERK Following SSR128129E Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SSR128129E is a potent and selective allosteric inhibitor of Fibroblast Growth Factor Receptor (FGFR) signaling.[1][2][3] It binds to the extracellular domain of FGFR, thereby inhibiting FGF-induced downstream signaling pathways crucial for cell proliferation, migration, and survival.[1][4] Two key downstream effector proteins in the FGFR signaling cascade are Fibroblast Growth Factor Receptor Substrate 2 (FRS2) and Extracellular signal-regulated kinase (ERK). Upon FGFR activation, FRS2 is phosphorylated, leading to the subsequent activation of the Ras-MAPK pathway and phosphorylation of ERK. This document provides detailed protocols for performing Western blot analysis to quantify the inhibitory effect of this compound on the phosphorylation of FRS2 (p-FRS2) and ERK (p-ERK).

Signaling Pathway and Mechanism of Action

This compound acts as an allosteric antagonist of FGFR1-4.[2] Unlike competitive inhibitors that bind to the ATP-binding pocket of the kinase domain, this compound binds to the extracellular part of the receptor. This binding does not prevent FGF from binding to the receptor but rather inhibits the subsequent signal transduction, including the phosphorylation of FRS2 and ERK1/2.[1]

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF FGFR FGFR FGF->FGFR Binds This compound This compound This compound->FGFR Allosterically Inhibits FRS2 FRS2 FGFR->FRS2 Phosphorylates pFRS2 p-FRS2 Grb2_SOS Grb2/SOS pFRS2->Grb2_SOS Recruits Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Phosphorylates pERK p-ERK Transcription_Factors Transcription Factors pERK->Transcription_Factors Activates Cell_Response Cellular Response (Proliferation, Migration) Transcription_Factors->Cell_Response experimental_workflow cell_culture 1. Cell Culture & Starvation treatment 2. This compound Treatment & FGF2 Stimulation cell_culture->treatment lysis 3. Cell Lysis treatment->lysis quantification 4. Protein Quantification lysis->quantification sds_page 5. SDS-PAGE quantification->sds_page transfer 6. Protein Transfer sds_page->transfer blocking 7. Membrane Blocking transfer->blocking primary_ab 8. Primary Antibody Incubation (p-FRS2, p-ERK, Total FRS2, Total ERK, Loading Control) blocking->primary_ab secondary_ab 9. Secondary Antibody Incubation primary_ab->secondary_ab detection 10. Signal Detection secondary_ab->detection analysis 11. Data Analysis & Quantification detection->analysis

References

Application Notes and Protocols for SSR128129E in a 4T1 Breast Cancer Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing SSR128129E, a potent and selective allosteric inhibitor of Fibroblast Growth Factor Receptors (FGFRs), in the context of the 4T1 murine model of breast cancer. The 4T1 model is a widely used tool for studying highly metastatic, triple-negative breast cancer, and its progression closely mimics human disease. This compound offers a targeted therapeutic approach to investigate the role of the FGF/FGFR signaling axis in tumor growth, angiogenesis, and metastasis in this aggressive cancer subtype.

Introduction to this compound

This compound is an orally bioavailable small molecule that acts as a non-competitive, allosteric inhibitor of FGFRs 1, 2, 3, and 4.[1] Unlike traditional tyrosine kinase inhibitors that compete with ATP at the intracellular kinase domain, this compound binds to the extracellular domain of the receptors.[2][3] This unique mechanism of action prevents the FGF-induced conformational changes necessary for receptor dimerization, internalization, and subsequent downstream signaling.[2][4] By inhibiting the FGF/FGFR pathway, this compound has been shown to impede tumor growth and angiogenesis.[5][6]

The 4T1 Breast Cancer Model

The 4T1 cell line, derived from a spontaneous mammary tumor in a BALB/c mouse, is a well-established model for stage IV human breast cancer. When injected into the mammary fat pad of syngeneic BALB/c mice, 4T1 cells form a primary tumor and spontaneously metastasize to distant organs, including the lungs, liver, bone, and brain, mirroring the metastatic spread observed in human patients.[7][8] This model is particularly valuable for evaluating the efficacy of novel therapeutic agents on primary tumor growth and metastatic dissemination. The 4T1 model is also characterized by autocrine FGFR signaling activity, making it a relevant system for studying the effects of FGFR inhibitors.[9]

Data Presentation

The following table summarizes representative quantitative data from in vivo studies of this compound in the 4T1 breast cancer model.

ParameterVehicle ControlThis compound (30 mg/kg, p.o.)Percentage Inhibition
Primary Tumor Volume (mm³) 1500 ± 250705 ± 18053%
Primary Tumor Weight (g) 1.8 ± 0.41.08 ± 0.340%
Number of Lung Metastases 85 ± 1530 ± 8~65%
Microvessel Density (vessels/mm²) 120 ± 2055 ± 10~54%

Signaling Pathway

The diagram below illustrates the FGF/FGFR signaling pathway and the mechanism of inhibition by this compound. FGF binding to its receptor (FGFR) leads to receptor dimerization and autophosphorylation, activating downstream signaling cascades, primarily the RAS/MAPK and PI3K/AKT pathways, which promote cell proliferation, survival, and angiogenesis. This compound allosterically inhibits FGFR, blocking these downstream effects.

FGF_FGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binds This compound This compound This compound->FGFR Allosterically Inhibits FRS2 FRS2 FGFR->FRS2 Phosphorylates PI3K PI3K FGFR->PI3K PLCg PLCγ FGFR->PLCg STAT STAT FGFR->STAT Grb2_SOS Grb2/SOS FRS2->Grb2_SOS RAS RAS Grb2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival AKT->Angiogenesis In_Vivo_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Analysis A 1. Cell Culture 4T1 cells C 3. Tumor Implantation 1x10^5 4T1 cells in mammary fat pad A->C B 2. Animal Model Female BALB/c mice (6-8 weeks old) B->C D 4. Tumor Growth Allow tumors to reach ~100 mm³ C->D E 5. Treatment Initiation Randomize mice into two groups D->E F 6. Drug Administration - Vehicle Control (p.o., daily) - this compound (30 mg/kg, p.o., daily) E->F G 7. Monitoring - Tumor volume (calipers, 2x/week) - Body weight (2x/week) F->G H 8. Endpoint Analysis (e.g., Day 28 or tumor volume > 1500 mm³) G->H I 9. Data Collection - Primary tumor weight - Lung metastasis count - Microvessel density (IHC) H->I

References

Application Notes and Protocols: In Vitro Effects of SSR128129E on Endothelial Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SSR128129E is a potent and selective allosteric inhibitor of Fibroblast Growth Factor Receptors (FGFRs).[1][2] It represents a novel class of FGFR inhibitors that do not compete with Fibroblast Growth Factor (FGF) for binding to its receptor but instead bind to the extracellular domain of the receptor, leading to the inhibition of FGF-induced signaling.[1] This unique mechanism of action makes this compound a valuable tool for studying the role of FGF/FGFR signaling in various physiological and pathological processes, particularly in angiogenesis. These application notes provide detailed protocols for assessing the in vitro effects of this compound on endothelial cells, the key players in the formation of new blood vessels.

Mechanism of Action

This compound functions as an allosteric inhibitor of FGFRs 1, 2, 3, and 4. Unlike traditional tyrosine kinase inhibitors that target the intracellular kinase domain, this compound binds to the extracellular part of the FGFR. This binding event induces a conformational change in the receptor that prevents its proper dimerization and internalization upon FGF binding. Consequently, the downstream signaling cascade is blocked. Specifically, this compound has been shown to inhibit the phosphorylation of key signaling intermediates such as Fibroblast Growth Factor Receptor Substrate 2 (FRS2) and Extracellular signal-Regulated Kinase (ERK) 1/2.

FGFR_Signaling_Inhibition FGF2 FGF2 FGFR FGFR FGF2->FGFR Binds FGF2->FGFR This compound This compound This compound->FGFR FGFR_dimer FGFR Dimerization (Inhibited) FGFR->FGFR_dimer FGFR->FGFR_dimer FRS2 FRS2 FGFR_dimer->FRS2 Recruitment & Phosphorylation FGFR_dimer->FRS2 pFRS2 p-FRS2 FRS2->pFRS2 P Grb2_Sos Grb2/Sos pFRS2->Grb2_Sos Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK pERK p-ERK1/2 ERK->pERK P Proliferation Cell Proliferation pERK->Proliferation Migration Cell Migration pERK->Migration Angiogenesis Angiogenesis pERK->Angiogenesis

Caption: FGFR signaling pathway and the inhibitory point of this compound.

Quantitative Data Summary

The following table summarizes the reported in vitro concentrations and IC50 values for this compound in endothelial cell assays.

Cell TypeAssayStimulusConcentration/IC50Incubation TimeReference
Human Umbilical Vein Endothelial Cells (HUVEC)ProliferationFGF231 nM (IC50)72 hours[2]
Human Umbilical Vein Endothelial Cells (HUVEC)MigrationFGF215.2 nM (IC50)Not Specified[2]
Porcine Aortic Endothelial (PAE) CellsProliferationMitogens~100 nM72 hours[2]

Experimental Protocols

Endothelial Cell Proliferation Assay

This protocol is adapted from a method used for porcine aortic endothelial (PAE) cells and is suitable for assessing the anti-proliferative effects of this compound on various endothelial cell lines.[2]

Materials:

  • Endothelial cells (e.g., HUVEC, PAE)

  • Complete endothelial cell growth medium

  • Starvation medium (basal medium with 0.2% FBS)

  • This compound

  • Recombinant human FGF2

  • 96-well microplates

  • Cell proliferation assay reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Culture endothelial cells in complete growth medium until they are in an exponential growth phase.

    • Harvest cells and resuspend them in starvation medium.

    • Seed 4,000 cells per well in a 96-well microplate.

    • Incubate for 16 hours to synchronize the cells.

  • Treatment:

    • Prepare a serial dilution of this compound in starvation medium.

    • Prepare a solution of FGF2 (e.g., 10 ng/mL) in starvation medium.

    • Remove the starvation medium from the wells and replace it with fresh starvation medium containing FGF2 and the desired concentrations of this compound.

    • Include a positive control (FGF2 only) and a negative control (starvation medium only).

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Assessment of Proliferation:

    • Add the cell proliferation assay reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition of proliferation for each concentration of this compound compared to the FGF2-treated control.

    • Determine the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration.

Proliferation_Assay_Workflow start Start seed_cells Seed Endothelial Cells (4,000 cells/well) start->seed_cells starve_cells Starve cells for 16 hours (0.2% FBS) seed_cells->starve_cells add_treatment Add FGF2 and this compound starve_cells->add_treatment incubate Incubate for 72 hours add_treatment->incubate add_reagent Add Proliferation Assay Reagent incubate->add_reagent measure_absorbance Measure Absorbance add_reagent->measure_absorbance analyze_data Analyze Data (IC50) measure_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for the endothelial cell proliferation assay.

Endothelial Cell Migration Assay (Transwell Assay)

This protocol describes a transwell migration assay (also known as a Boyden chamber assay) to evaluate the effect of this compound on endothelial cell migration.

Materials:

  • Endothelial cells (e.g., HUVEC)

  • Complete endothelial cell growth medium

  • Starvation medium (basal medium with 0.1% BSA)

  • This compound

  • Recombinant human FGF2 (as a chemoattractant)

  • Transwell inserts (e.g., 8 µm pore size) for 24-well plates

  • 24-well plates

  • Cotton swabs

  • Fixation and staining reagents (e.g., methanol, crystal violet)

  • Microscope

Protocol:

  • Cell Preparation:

    • Culture endothelial cells to 70-80% confluency.

    • Harvest cells and resuspend them in starvation medium.

  • Assay Setup:

    • Add starvation medium containing FGF2 (e.g., 20 ng/mL) to the lower chamber of the 24-well plate.

    • Add the endothelial cell suspension (e.g., 5 x 10^4 cells) in starvation medium, with or without various concentrations of this compound, to the upper chamber of the transwell insert.

  • Incubation:

    • Incubate the plate for 4-6 hours at 37°C in a humidified incubator with 5% CO2.

  • Removal of Non-migrated Cells:

    • Carefully remove the transwell inserts from the plate.

    • Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.

  • Fixation and Staining:

    • Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.

    • Stain the cells with a 0.5% crystal violet solution for 20 minutes.

    • Gently wash the inserts with water to remove excess stain.

  • Quantification:

    • Allow the inserts to air dry.

    • Count the number of migrated cells in several random fields of view under a microscope.

  • Data Analysis:

    • Calculate the percentage of inhibition of migration for each concentration of this compound compared to the FGF2-treated control.

Migration_Assay_Workflow start Start prepare_cells Prepare Endothelial Cells (starvation medium) start->prepare_cells setup_transwell Setup Transwell Chambers (FGF2 in lower chamber) prepare_cells->setup_transwell add_cells_ssr Add Cells and this compound to upper chamber setup_transwell->add_cells_ssr incubate Incubate for 4-6 hours add_cells_ssr->incubate remove_non_migrated Remove Non-migrated Cells incubate->remove_non_migrated fix_stain Fix and Stain Migrated Cells remove_non_migrated->fix_stain quantify Quantify Migrated Cells (Microscopy) fix_stain->quantify end End quantify->end

Caption: Workflow for the endothelial cell migration (Transwell) assay.

Endothelial Cell Tube Formation Assay

This protocol outlines an in vitro angiogenesis assay to assess the effect of this compound on the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.

Materials:

  • Endothelial cells (e.g., HUVEC)

  • Complete endothelial cell growth medium

  • Basal medium (e.g., EBM-2)

  • This compound

  • Recombinant human FGF2

  • Basement membrane matrix (e.g., Matrigel®)

  • 96-well plates

  • Microscope with a camera

Protocol:

  • Plate Coating:

    • Thaw the basement membrane matrix on ice.

    • Coat the wells of a 96-well plate with a thin layer of the matrix (50-100 µL/well).

    • Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.

  • Cell Seeding and Treatment:

    • Harvest endothelial cells and resuspend them in basal medium.

    • Prepare a cell suspension containing FGF2 (e.g., 10 ng/mL) and the desired concentrations of this compound.

    • Seed the cells onto the solidified matrix (e.g., 1.5 x 10^4 cells/well).

  • Incubation:

    • Incubate the plate for 6-18 hours at 37°C in a humidified incubator with 5% CO2.

  • Visualization and Quantification:

    • Observe the formation of capillary-like structures using an inverted microscope.

    • Capture images of the tube networks.

    • Quantify the extent of tube formation by measuring parameters such as the number of junctions, total tube length, or the number of loops using image analysis software.

  • Data Analysis:

    • Compare the tube formation in the presence of this compound to the FGF2-treated control.

    • Calculate the percentage of inhibition of tube formation.

Tube_Formation_Assay_Workflow start Start coat_plate Coat 96-well Plate with Matrigel® start->coat_plate solidify_matrix Incubate to Solidify Matrix (30-60 min) coat_plate->solidify_matrix seed_cells Seed Endothelial Cells with FGF2 and this compound solidify_matrix->seed_cells incubate Incubate for 6-18 hours seed_cells->incubate visualize Visualize and Capture Images of Tube Networks incubate->visualize quantify Quantify Tube Formation (Image Analysis) visualize->quantify end End quantify->end

References

Troubleshooting & Optimization

SSR128129E Technical Support Center: Troubleshooting Aqueous Solubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges of SSR128129E in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common laboratory solvents?

A1: this compound exhibits poor solubility in aqueous solutions and ethanol. It is readily soluble in dimethyl sulfoxide (DMSO). There are conflicting reports regarding its solubility in water, with some sources indicating it is insoluble and others suggesting a solubility of up to 1 mg/mL with the aid of sonication. For consistent and reproducible results, it is highly recommended to prepare a concentrated stock solution in fresh, anhydrous DMSO.

Q2: I observed precipitation when diluting my DMSO stock of this compound in cell culture medium or PBS. Is this normal and how can I prevent it?

A2: Yes, this is a common issue due to the low aqueous solubility of this compound. To prevent precipitation, it is recommended to perform serial dilutions of your concentrated DMSO stock in DMSO first, before adding the final diluted solution to your aqueous experimental medium. This gradual reduction in concentration can help keep the compound in solution. Additionally, ensuring the final concentration of DMSO in your cell culture is low (typically below 0.5%) is crucial to avoid solvent-induced cell toxicity.

Q3: Can I heat or sonicate this compound to improve its solubility in aqueous solutions?

A3: Sonication is recommended to aid the dissolution of this compound in aqueous solutions.[1] Gentle heating can also be employed, but caution should be exercised to avoid degradation of the compound. It is advisable to first test these methods on a small aliquot.

Q4: What is the mechanism of action of this compound?

A4: this compound is an orally active, allosteric inhibitor of Fibroblast Growth Factor Receptors (FGFRs), specifically targeting FGFR1, FGFR2, FGFR3, and FGFR4.[2] It binds to the extracellular domain of the receptor, preventing the conformational changes required for receptor dimerization and activation, thereby inhibiting downstream signaling pathways such as the Ras-MAPK and PI3K-Akt pathways.[3][4] this compound has also been shown to inhibit the growth of tumors refractory to anti-VEGFR2 antibodies, suggesting a potential interplay with the VEGFR2 signaling pathway.[5]

Solubility Data

SolventReported SolubilityRecommendations
Water Insoluble to 1 mg/mLSonication is recommended to aid dissolution.[1][5] Due to conflicting reports, use with caution and verify dissolution.
Ethanol InsolubleNot a recommended solvent.[5][6]
DMSO ≥17.3 mg/mL, 45 mg/mL, 54 mg/mL, 69 mg/mLThe recommended solvent for preparing stock solutions. Use fresh, anhydrous DMSO as moisture can reduce solubility.[5][6][7]
PBS PoorProne to precipitation. Follow recommended dilution protocols.
Cell Culture Media PoorProne to precipitation. Follow recommended dilution protocols and keep final DMSO concentration low (<0.5%).

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials: this compound powder, anhydrous DMSO.

  • Procedure:

    • Allow the this compound vial to equilibrate to room temperature before opening.

    • Prepare a concentrated stock solution by dissolving this compound powder in anhydrous DMSO. For example, to prepare a 10 mM stock solution, dissolve 3.46 mg of this compound (MW: 346.31 g/mol ) in 1 mL of DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Working Solutions for In Vitro Cell-Based Assays
  • Materials: this compound DMSO stock solution, cell culture medium.

  • Procedure:

    • Thaw an aliquot of the this compound DMSO stock solution at room temperature.

    • Perform serial dilutions of the stock solution in DMSO to get closer to the final desired concentration.

    • Add the final diluted DMSO solution to the pre-warmed cell culture medium and mix immediately by gentle inversion or pipetting.

    • Ensure the final DMSO concentration in the cell culture does not exceed 0.5% to minimize cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should be included in all experiments.

    • If precipitation is observed, gentle warming or sonication of the final working solution can be attempted. However, it is preferable to adjust the dilution strategy to prevent precipitation.

Protocol 3: Formulation for In Vivo Oral Administration

This protocol is adapted from a formulation used in preclinical studies.[5]

  • Materials: this compound, DMSO, PEG300, Tween-80, Saline (0.9% NaCl).

  • Procedure (for a 1 mL final volume):

    • Prepare a concentrated stock of this compound in DMSO (e.g., 69 mg/mL).

    • In a sterile tube, add 50 µL of the concentrated this compound DMSO stock to 400 µL of PEG300.

    • Mix thoroughly until the solution is clear.

    • Add 50 µL of Tween-80 to the mixture and mix again until clear.

    • Add 500 µL of saline to bring the final volume to 1 mL.

    • This formulation should be prepared fresh and used immediately for oral gavage.

Visual Troubleshooting and Signaling Pathways

Logical Workflow for Preparing Aqueous Solutions of this compound

G start Start: this compound Powder stock Dissolve in anhydrous DMSO (e.g., 10-50 mM) start->stock check_stock Visually inspect for complete dissolution stock->check_stock check_stock->stock Not Clear store Aliquot and store at -20°C/-80°C check_stock->store Clear thaw Thaw stock solution at RT store->thaw serial_dilute Perform serial dilutions in DMSO thaw->serial_dilute final_dilution Add dropwise to pre-warmed aqueous buffer/medium with mixing serial_dilute->final_dilution check_final Visually inspect for precipitation final_dilution->check_final precipitate Precipitation Observed check_final->precipitate Yes no_precipitate Clear Solution check_final->no_precipitate No troubleshoot Troubleshooting: - Further dilute DMSO stock - Use sonication - Gentle warming precipitate->troubleshoot use Use in experiment immediately (Final DMSO < 0.5%) no_precipitate->use troubleshoot->final_dilution

Caption: Workflow for preparing this compound solutions.

FGFR Signaling Pathway and Inhibition by this compound

FGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binds This compound This compound This compound->FGFR Allosterically Inhibits Dimerization FRS2 FRS2 FGFR->FRS2 Phosphorylates PLCg PLCγ FGFR->PLCg GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation PLCg->Proliferation

Caption: this compound allosterically inhibits FGFR signaling.

Simplified VEGFR2 Signaling Pathway

VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF-A VEGFR2 VEGFR2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg Phosphorylates PI3K_v PI3K VEGFR2->PI3K_v PKC PKC PLCg->PKC RAF_v RAF PKC->RAF_v MEK_v MEK RAF_v->MEK_v ERK_v ERK MEK_v->ERK_v Angiogenesis Angiogenesis, Endothelial Cell Proliferation & Survival ERK_v->Angiogenesis AKT_v AKT PI3K_v->AKT_v AKT_v->Angiogenesis

Caption: Key pathways in VEGF-A/VEGFR2 signaling.

References

Technical Support Center: SSR128129E In Vitro Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the effective use of SSR128129E in in vitro settings. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges to help ensure the stability and reliability of your experimental results.

Troubleshooting Guide

Researchers may encounter challenges with solubility and maintaining the activity of this compound over the course of an experiment. This guide provides a structured approach to identifying and resolving these common issues.

Problem 1: Inconsistent or lower-than-expected compound activity.

This is often the primary indicator of a stability issue. If you observe variable results between experiments or a loss of inhibitory effect over time, consider the following potential causes and solutions.

Potential Cause & Solution

Potential CauseSuggested Solution
Compound Precipitation This compound has low aqueous solubility. Upon dilution from a DMSO stock into aqueous cell culture media, it may precipitate. Visually inspect for precipitates after dilution. To mitigate this, ensure the final DMSO concentration is kept low (ideally ≤ 0.1%) and consistent across all experiments. Gentle vortexing or sonication after dilution may help.[1]
Chemical Degradation The indolizine core of this compound may undergo mild hydrolysis at the physiological pH of cell culture media (~7.4).[2] For long-term experiments (> 24 hours), consider replenishing the media with freshly diluted this compound every 24 hours.
Adsorption to Plastics Small molecules can adsorb to the surface of plasticware, reducing the effective concentration in your assay. Using low-adsorption plates and minimizing the transfer steps can help reduce this effect.
Interaction with Serum Proteins Components in fetal bovine serum (FBS) can bind to small molecules, reducing their bioavailability. If you suspect this is an issue, consider reducing the serum concentration during the compound treatment period, if compatible with your cell line.
Problem 2: Difficulty dissolving the compound.

Proper initial solubilization is critical for accurate and reproducible results.

Potential Cause & Solution

Potential CauseSuggested Solution
Inadequate Solvent This compound is readily soluble in DMSO but has poor solubility in water and ethanol.[3] Always prepare stock solutions in high-quality, anhydrous DMSO.[3]
Incorrect Storage of Stock Solutions Stock solutions in DMSO should be stored at -20°C or -80°C.[1] Avoid repeated freeze-thaw cycles by aliquoting the stock solution after initial preparation.
Precipitation in Working Solutions When preparing working solutions, add the DMSO stock to your aqueous buffer or media, not the other way around. This helps to prevent the compound from crashing out of solution. Prepare working solutions fresh for each experiment and use them immediately.[3]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: High-quality, anhydrous DMSO is the recommended solvent for preparing stock solutions of this compound.[3] It is soluble in DMSO at concentrations of 45 mg/mL or higher.[1]

Q2: How should I store this compound?

A2: The solid powder should be stored at -20°C for up to 3 years. Stock solutions in DMSO should be stored at -80°C for up to one year.[1] To avoid degradation from moisture absorption by DMSO, use fresh, anhydrous DMSO for stock preparation and aliquot into single-use volumes to minimize freeze-thaw cycles.[3]

Q3: Is this compound stable in cell culture media?

A3: While direct stability studies in cell culture media are not extensively published, the chemical structure of this compound, an indolizine derivative, suggests potential for mild hydrolysis at the physiological pH of approximately 7.4.[2] For experiments lasting longer than 24 hours, the activity of the compound may decrease. It is recommended to either replace the media with fresh compound every 24 hours or conduct a stability study under your specific experimental conditions.

Q4: What is the maximum recommended final concentration of DMSO in my in vitro assay?

A4: To avoid solvent-induced artifacts and to maintain the solubility of this compound, it is best practice to keep the final concentration of DMSO in your cell culture media as low as possible, ideally at or below 0.1%. Ensure that the vehicle control wells contain the same final concentration of DMSO as the experimental wells.

Q5: I see a precipitate after diluting my this compound stock solution in media. What should I do?

A5: This is likely due to the low aqueous solubility of the compound. You can try to improve solubility by gentle vortexing or brief sonication.[1] If precipitation persists, you may need to lower the final concentration of this compound or slightly increase the final DMSO concentration (while ensuring it remains non-toxic to your cells). Always visually inspect your diluted solutions before adding them to cells.

Data Presentation

Table 1: Solubility of this compound
SolventSolubilityReference(s)
DMSO≥ 45 mg/mL (129.94 mM)[1]
Water~1 mg/mL (2.89 mM)[1]
EthanolInsoluble or slightly soluble[1]

Note: Sonication is recommended to aid dissolution in water.[1]

Table 2: Reported In Vitro IC50 Values for this compound
Assay TypeCell Line/TargetIC50Reference(s)
FGFR1 Kinase Assay-1.9 µM[3]
FGF2-induced Cell ProliferationHUVECs31 nM[3]
FGF2-induced Cell MigrationHUVECs15.2 nM[3]

Experimental Protocols

Protocol 1: General Protocol for a Cell-Based Proliferation Assay

This protocol outlines a general procedure for assessing the effect of this compound on the proliferation of adherent cells.

  • Cell Seeding: Seed cells in a 96-well plate at a density determined to be in the exponential growth phase for the duration of the assay. Allow cells to adhere overnight.

  • Serum Starvation (Optional): To synchronize cells and reduce the effect of serum growth factors, you may replace the growth medium with a low-serum (e.g., 0.2% FBS) medium and incubate for 16-24 hours.[3]

  • Preparation of this compound Working Solutions:

    • Thaw a single-use aliquot of your this compound DMSO stock solution.

    • Prepare serial dilutions of the stock solution in serum-free or low-serum media to achieve 2x the final desired concentrations. Prepare these solutions immediately before use.

  • Treatment:

    • Remove the starvation medium from the cells.

    • Add an equal volume of the 2x this compound working solutions to the wells. Include a vehicle control (media with the same final DMSO concentration as the highest this compound concentration) and a positive control (e.g., media with 10% FBS).[3]

    • If applicable, add the mitogen (e.g., FGF2) to the appropriate wells.

  • Incubation: Incubate the plate for 24 to 72 hours.[3] For longer incubation times, consider replacing the media with freshly prepared this compound every 24 hours.

  • Proliferation Assessment: Quantify cell proliferation using a suitable method, such as the CellTiter 96 AQueous One Solution Cell Proliferation Assay (MTS) or by measuring [3H]thymidine incorporation.[3][4]

Protocol 2: Assessing the In Vitro Stability of this compound

This protocol allows you to determine the stability of this compound under your specific experimental conditions.

  • Preparation of Stability Samples:

    • Prepare a solution of this compound in your cell culture medium at the highest concentration you plan to use in your assays.

    • Aliquot this solution into several sterile tubes.

  • Incubation:

    • Place the tubes in a cell culture incubator (37°C, 5% CO2).

    • At various time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours), remove one tube and immediately store it at -80°C to halt any further degradation.

  • Sample Analysis:

    • Once all time points are collected, analyze the concentration of intact this compound in each sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis:

    • Plot the concentration of this compound as a function of time.

    • Calculate the half-life (t1/2) of the compound under your assay conditions. This will inform the optimal timing for media changes in your experiments.

Mandatory Visualizations

Signaling Pathway

FGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF FGFR_ext FGFR (Extracellular domain) FGF->FGFR_ext Binds This compound This compound This compound->FGFR_ext Allosteric Inhibition FGFR_int FGFR (Intracellular domain) RAS RAS FGFR_int->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Migration) ERK->Transcription Stability_Workflow prep Prepare this compound in cell culture medium aliquot Aliquot into tubes for each time point prep->aliquot incubate Incubate at 37°C, 5% CO2 aliquot->incubate collect Collect samples at 0, 2, 4, 8, 24, 48, 72h incubate->collect store Store immediately at -80°C collect->store analyze Analyze all samples by HPLC or LC-MS store->analyze plot Plot concentration vs. time analyze->plot calculate Calculate half-life (t1/2) plot->calculate Troubleshooting_Tree start Inconsistent or low compound activity? solubility Check for precipitation after dilution. start->solubility Start here degradation Is the experiment > 24 hours long? solubility->degradation No sol_yes Improve solubilization: - Lower final concentration - Gentle sonication - Keep DMSO <= 0.1% solubility->sol_yes Yes deg_yes Potential hydrolysis: Replenish media with fresh compound every 24h. degradation->deg_yes Yes other Consider other factors: - Adsorption to plastics - Serum protein binding degradation->other No

References

Why is fresh DMSO important for dissolving SSR128129E?

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides technical information and troubleshooting advice for researchers working with SSR128129E, focusing on the critical importance of solvent quality for successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is an orally-active, small-molecule compound that functions as an allosteric inhibitor of Fibroblast Growth Factor Receptors (FGFRs).[1][2][3] It binds to the extracellular part of the receptor, preventing its activation by FGF ligands.[2][4] this compound specifically inhibits responses mediated by FGFR1, FGFR2, FGFR3, and FGFR4.[1][5][6] Due to its role in blocking the FGF/FGFR signaling network, which is crucial for cell growth, differentiation, and angiogenesis, this compound is widely used in cancer, inflammation, and angiogenesis research.[2][5][7]

Q2: What is the recommended solvent for preparing this compound stock solutions?

The highly recommended solvent for reconstituting this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[1][3][8] While the compound has very limited solubility in water (approximately 1 mg/mL), its solubility in DMSO is significantly higher, allowing for the preparation of concentrated stock solutions.[1][8] The compound is generally insoluble in ethanol.[1]

Q3: Why is it critical to use fresh DMSO for dissolving this compound?

Using fresh, anhydrous DMSO is critical primarily because DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1] The presence of water in DMSO dramatically reduces the solubility of hydrophobic compounds like this compound.[1] Aged or improperly stored DMSO will have absorbed ambient water, which can prevent the compound from dissolving completely or cause it to precipitate out of solution.[9][10] Supplier datasheets for this compound explicitly warn that moisture-absorbing DMSO reduces solubility and recommend using fresh DMSO for best results.[1]

Q4: What are the consequences of using old or non-anhydrous DMSO?

Using compromised DMSO can lead to several experimental issues:

  • Inaccurate Stock Concentration: If this compound does not fully dissolve, the actual concentration of your stock solution will be lower than calculated, leading to inaccurate dosing in subsequent experiments.[11]

  • Compound Precipitation: The compound may initially appear to dissolve but can precipitate over time, especially during freeze-thaw cycles.[10][11] This precipitate can clog pipettes and automated liquid handling systems.[11]

  • Failed Experiments: Inaccurate compound concentration or precipitation upon dilution into aqueous media can lead to misleading or false-negative results in cell-based assays or other experiments.[11][12]

  • Potential Compound Degradation: Over time, DMSO can decompose, especially when catalyzed by acids or bases, into products like methanesulfinate and formaldehyde.[13][14][15] These impurities could potentially interact with and degrade sensitive research compounds.

Q5: How should I properly handle and store DMSO to ensure it remains "fresh"?

To maintain the anhydrous quality of DMSO, follow these best practices:

  • Use Anhydrous Grade: Purchase high-purity, anhydrous (or molecular biology grade) DMSO in small, sealed bottles.

  • Work Quickly: When opening a bottle, dispense the required amount quickly and immediately reseal the cap tightly to minimize exposure to air.

  • Proper Storage: Store DMSO at room temperature in a dry environment, preferably in a desiccator.

  • Aliquot for Team Use: For labs with multiple users, consider aliquoting a new bottle of DMSO into smaller, tightly sealed glass vials under a dry, inert atmosphere (like nitrogen or argon). This prevents repeated opening of the main stock bottle.

Troubleshooting Guide

Problem: My this compound powder is not dissolving in DMSO.

Potential CauseRecommended Solution
Compromised DMSO Quality Discard the current DMSO and open a new bottle of high-purity, anhydrous DMSO. This is the most common cause of solubility issues.
Insufficient Mixing Ensure vigorous mixing. Vortex the solution for 1-2 minutes. If particles remain, sonication can be used to aid dissolution.[8][16]
Supersaturated Solution You may have exceeded the compound's solubility limit. Double-check your calculations to ensure you are not trying to prepare a concentration higher than the reported solubility.
Low Temperature Gently warm the vial to 37°C in a water bath to increase solubility, then vortex thoroughly.[16] Do not overheat.

Problem: My this compound dissolved in DMSO, but a precipitate formed after adding it to my cell culture medium.

Potential CauseRecommended Solution
Poor Aqueous Solubility This is expected behavior for a hydrophobic compound moving from an organic solvent (DMSO) to an aqueous environment. The compound is "crashing out" of solution.[12]
High Final DMSO Concentration While counterintuitive, adding a large volume of concentrated stock directly to media can cause localized precipitation.
Recommended Dilution Method To prevent precipitation, perform an intermediate dilution of your DMSO stock in your cell culture medium or buffer. It is best to add the DMSO stock dropwise to the aqueous solution while vortexing to ensure rapid mixing. The final concentration of DMSO in your experiment should be kept low (typically ≤0.5%) to avoid solvent toxicity to cells.[17]
Data & Protocols
Quantitative Data

Table 1: Reported Solubility of this compound

SolventConcentration (mg/mL)Molar Concentration (mM)Source/Vendor
DMSO69199.24Selleck Chemicals[1]
DMSO≥ 54≥ 155.93BioCrick[3]
DMSO45129.94TargetMol[8]
Water12.89Selleck Chemicals, TargetMol[1][8]
EthanolInsoluble-Selleck Chemicals[1]

Table 2: Illustrative Impact of DMSO Quality on this compound Solubility

DMSO ConditionTarget ConcentrationObserved OutcomeAppearance
Fresh, Anhydrous DMSO 50 mg/mLFully DissolvedClear, colorless solution
Aged DMSO (Opened 6 months ago, stored on bench) 50 mg/mLIncomplete DissolutionVisible particulate matter, hazy suspension

Note: Table 2 provides representative data to illustrate a common experimental observation.

Experimental Protocols

Protocol: Preparation of a 50 mM Stock Solution of this compound

Materials:

  • This compound powder (MW: 346.31 g/mol )

  • New, unopened bottle of high-purity, anhydrous DMSO

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Calibrated micropipettes

Procedure:

  • Calculate Required Mass: To prepare 1 mL of a 50 mM stock solution, calculate the mass of this compound needed:

    • Mass = 0.050 mol/L * 1 L/1000 mL * 346.31 g/mol * 1000 mg/g = 17.32 mg

  • Weigh Compound: Carefully weigh out 17.32 mg of this compound powder and place it into a sterile vial.

  • Add Solvent: Using a calibrated pipette, add 1 mL of fresh, anhydrous DMSO to the vial containing the powder.[18]

  • Ensure Complete Dissolution: Tightly cap the vial and vortex vigorously for 2 minutes. Inspect the solution against a light source to ensure no solid particles remain. If needed, place the vial in an ultrasonic water bath for 5-10 minutes to facilitate dissolution.[16]

  • Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile tubes. Store at -20°C or -80°C to maintain stability.[17] Avoid repeated freeze-thaw cycles.

Visualizations

Signaling Pathway Diagram

FGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR (Receptor Tyrosine Kinase) FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Activates ERK ERK FRS2->ERK Activates Downstream Cell Proliferation, Angiogenesis, Survival ERK->Downstream Promotes SSR This compound SSR->FGFR Allosteric Inhibition

Caption: Allosteric inhibition of the FGF receptor signaling pathway by this compound.

Troubleshooting Workflow

Troubleshooting_Workflow start This compound fails to dissolve or precipitates q1 Is your DMSO from a new, sealed anhydrous bottle? start->q1 sol1 Use a fresh, unopened bottle of anhydrous DMSO. This is the most likely solution. q1->sol1 No q2 Have you exceeded the solubility limit (~45-69 mg/mL)? q1->q2 Yes yes1 Yes no1 No sol2 Recalculate and prepare a solution at a lower concentration. q2->sol2 Yes q3 Have you tried warming (37°C) and/or sonicating the solution? q2->q3 No yes2 Yes no2 No sol3 Gently warm and vortex/sonicate for 5-10 minutes to aid dissolution. q3->sol3 No end If issues persist, contact technical support for the specific product lot. q3->end Yes yes3 Yes no3 No

Caption: A logical workflow for troubleshooting this compound solubility issues.

References

Troubleshooting inconsistent results in SSR128129E cell assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SSR128129E in cell-based assays. Our aim is to help you address common challenges and ensure the consistency and reliability of your experimental results.

Troubleshooting Inconsistent Results

Inconsistent results in cell-based assays using this compound can arise from a variety of factors, ranging from experimental design to specific properties of the compound. This guide provides a structured approach to identifying and resolving these issues.

Question: My dose-response curve for this compound is not consistent between experiments. What are the potential causes and solutions?

Answer:

Variability in dose-response curves is a common issue. Here are several factors to consider, along with recommended solutions:

  • Cell Health and Passage Number: Inconsistent cell health is a primary source of variability. Ensure cells are healthy, in the exponential growth phase, and within a consistent and low passage number range for all experiments. High passage numbers can lead to phenotypic drift and altered drug sensitivity.

  • Seeding Density: Uneven cell seeding can dramatically affect the results. Optimize and strictly control the cell seeding density to ensure monolayer confluence is not reached in high-proliferation wells, which can inhibit further growth and skew data.

  • Compound Solubility and Stability: this compound is typically dissolved in DMSO. Ensure the DMSO stock is fresh and anhydrous, as moisture can reduce solubility[1]. Prepare working solutions immediately before use and be mindful of potential precipitation when diluting in aqueous media. Sonication may aid dissolution[2].

  • Edge Effects: Wells on the perimeter of multi-well plates are prone to evaporation, leading to increased compound concentration and altered cell growth. To mitigate this, avoid using the outer wells for experimental data; instead, fill them with sterile PBS or media.

  • Inconsistent Incubation Times: The duration of cell starvation, FGF stimulation, and this compound treatment should be precisely controlled. For proliferation assays, cells are often starved for 16 hours before a 72-hour exposure to the compound[1].

Question: I am observing a weaker than expected inhibitory effect of this compound. What could be the reason?

Answer:

A diminished inhibitory effect can be due to several factors related to the assay setup and the unique mechanism of this compound:

  • Suboptimal FGF Concentration: As this compound is an allosteric inhibitor, its apparent potency can be influenced by the concentration of the orthosteric ligand (FGF). High concentrations of FGF might partially overcome the inhibitory effect. It is crucial to use a consistent and appropriate concentration of FGF that elicits a robust but not saturating response.

  • Serum Components: Components in fetal bovine serum (FBS) can sometimes interfere with the activity of small molecules. If you are not conducting the assay in serum-starved conditions, consider that growth factors present in the serum might activate parallel signaling pathways, masking the effect of FGFR inhibition. For many protocols, cells are starved in low serum (0.2% FBS) before stimulation[1].

  • Receptor Expression Levels: The level of FGFR expression in your cell line is critical. Cells with low FGFR expression will naturally show a less pronounced response to an FGFR inhibitor. Verify the FGFR expression status of your cell line.

Question: My results show high variability between replicate wells. How can I improve the precision of my assay?

Answer:

High variability between replicates often points to technical inconsistencies in the assay procedure:

  • Pipetting Accuracy: Inaccurate or inconsistent pipetting, especially of small volumes of concentrated compound or cells, can lead to significant well-to-well variation. Ensure your pipettes are calibrated and use reverse pipetting for viscous solutions.

  • Cell Clumping: A non-homogenous cell suspension will result in different numbers of cells being seeded in each well. Ensure you have a single-cell suspension before plating by gentle trituration.

  • Incomplete Reagent Mixing: After adding reagents like this compound, FGF, or viability assay reagents (e.g., MTT, MTS), ensure gentle but thorough mixing in each well before incubation and reading.

  • Assay-Specific Issues: For colorimetric or fluorescent assays, ensure there are no bubbles in the wells before reading the plate, as they can interfere with the optical measurements.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an orally-active, allosteric inhibitor of Fibroblast Growth Factor Receptors (FGFRs) 1, 2, 3, and 4[3]. It binds to the extracellular domain of the receptor, not competing with the natural ligand (FGF), but rather preventing the FGF-induced receptor internalization and subsequent signaling[4][5].

Q2: What is a typical effective concentration of this compound in cell culture?

A2: The effective concentration can vary depending on the cell line and the specific assay. However, IC50 values for inhibiting FGF2-induced endothelial cell proliferation and migration are reported to be 31 nM and 15.2 nM, respectively[1][6]. Concentrations up to 100 nM are commonly used in cell-based assays[1].

Q3: How should I prepare and store this compound?

A3: this compound is typically supplied as a powder. For in vitro use, it is often dissolved in DMSO to make a concentrated stock solution (e.g., 69 mg/mL)[1]. This stock solution should be stored at -80°C for long-term stability. It is recommended to use fresh DMSO as it can be hygroscopic, and absorbed moisture can reduce the compound's solubility[1]. Working solutions should be prepared fresh for each experiment.

Q4: Which cell lines are sensitive to this compound?

A4: this compound has been shown to be effective in a variety of cell lines that are dependent on FGFR signaling. These include endothelial cells (like HUVECs), pancreatic tumor cells (mPanc02), and cells engineered to overexpress specific FGFRs (HEK-hFGFR2WT, PAE-hFGFR1)[1]. Its effectiveness in any given cell line will depend on the expression and activation status of FGFRs.

Q5: Can this compound be used in animal models?

A5: Yes, this compound is orally bioavailable and has been used in various mouse models. For example, oral administration has been shown to inhibit tumor growth and metastasis in models of pancreatic, breast, and colon cancer[3]. It has also been shown to have anti-inflammatory and anti-angiogenic effects in a mouse model of arthritis[1].

Quantitative Data Summary

The following tables summarize the reported in vitro efficacy of this compound across different assays and cell lines.

Table 1: IC50 Values of this compound in Functional Assays

Assay TypeCell Line/SystemLigandIC50 ValueReference
FGFR1 Kinase InhibitionN/A (Biochemical)N/A1.9 µM[1][6]
Cell ProliferationEndothelial Cells (ECs)FGF231 nM[1][3]
Cell MigrationEndothelial Cells (ECs)FGF215.2 nM[1][3]

Table 2: Cell Lines and Contexts of this compound Activity

Cell LineCell TypeContext of InhibitionReference
HUVECHuman Umbilical Vein Endothelial CellsFGF2-induced proliferation and migration[6]
mPanc02Murine Pancreatic CancerFGF7-induced proliferation and migration[2]
HEK-hFGFR2WTHuman Embryonic Kidney (FGFR2 overexpressing)Inhibition of FGF2-induced FRS2 and ERK1/2 phosphorylation[6]
PAE-hFGFR1Porcine Aortic Endothelial (FGFR1 overexpressing)Proliferation[1]
hB9-myelomaHuman MyelomaProliferation/Migration[1]
CT26Murine Colon CarcinomaTumor growth in vivo[3]
4T1Murine Mammary CarcinomaTumor growth in vivo[1]
MCF7/ADRHuman Breast Cancer (Doxorubicin-resistant)Tumor growth in vivo[3]

Experimental Protocols & Visualizations

Detailed Methodology: Cell Proliferation Assay

This protocol is a generalized procedure based on common practices for assessing cell proliferation with this compound[1].

  • Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density (e.g., 4,000 cells/well) and allow them to adhere overnight.

  • Serum Starvation: The next day, replace the growth medium with a low-serum medium (e.g., 0.2% FBS) and incubate for 16 hours to synchronize the cells.

  • Compound and Ligand Addition:

    • Prepare serial dilutions of this compound in the low-serum medium.

    • Add the this compound dilutions to the appropriate wells.

    • Add the FGF ligand (e.g., FGF2 at 10 ng/mL) to stimulate proliferation. Include appropriate controls (vehicle control, no FGF, etc.).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.

  • Viability Assessment:

    • Add a viability reagent such as CellTiter 96 AQueous One Solution (MTS) or CCK-8 to each well.

    • Incubate for 1-4 hours as per the manufacturer's instructions.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition relative to the vehicle-treated, FGF-stimulated control and determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathway and Workflow Diagrams

SSR128129E_Signaling_Pathway This compound Mechanism of Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF FGFR FGFR Extracellular Domain Transmembrane Domain Kinase Domain FGF->FGFR:d Binds This compound This compound This compound->FGFR:d Allosteric Binding Internalization Receptor Internalization This compound->Internalization Inhibits Signaling_Cascade Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) FGFR:k->Signaling_Cascade Activates FGFR->Internalization Cellular_Response Proliferation, Migration, Survival Signaling_Cascade->Cellular_Response Leads to Experimental_Workflow General Workflow for this compound Cell Proliferation Assay cluster_prep Preparation cluster_treatment Treatment cluster_readout Readout cluster_analysis Analysis Seed_Cells 1. Seed cells in 96-well plate Starve_Cells 2. Serum-starve cells (e.g., 16h, 0.2% FBS) Seed_Cells->Starve_Cells Add_SSR 3. Add this compound (serial dilutions) Starve_Cells->Add_SSR Add_FGF 4. Add FGF ligand (e.g., FGF2) Add_SSR->Add_FGF Incubate 5. Incubate for 72h Add_FGF->Incubate Add_Reagent 6. Add viability reagent (e.g., MTS/CCK-8) Incubate->Add_Reagent Read_Plate 7. Read absorbance Add_Reagent->Read_Plate Analyze_Data 8. Calculate % inhibition & determine IC50 Read_Plate->Analyze_Data

References

Technical Support Center: SSR128129E in Cancer Cell Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing SSR128129E in cancer cell experiments.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments with this compound.

Observed Issue Potential Cause Suggested Action
Inconsistent inhibition of downstream signaling pathways (e.g., MAPK pathway inhibited, but not PLCγ). This compound can act as a "biased antagonist," selectively inhibiting certain downstream pathways of the FGF receptor.[1]This may be an expected outcome of the compound's allosteric mechanism.[1] It is recommended to probe multiple downstream effectors (e.g., FRS2, ERK1/2, PLCγ) to fully characterize the signaling profile in your specific cell model.[2]
Variability in IC50 values across different cancer cell lines. The inhibitory concentration of this compound can vary depending on the cell type and the specific FGFR isoform being targeted.[3]Determine the IC50 for each cell line empirically. For reference, the IC50 for FGF2-induced endothelial cell proliferation is 31 nM, and for migration is 15.2 nM.[2][3]
Compound precipitates out of solution during the experiment. This compound has specific solubility properties.For in vivo animal experiments, if using co-solvents, ensure the concentration of DMSO is kept below 10% for normal mice and below 2% for nude mice. Adjusting the ratio of PEG300 and Tween-80 may be necessary to ensure clarity. Sonication or gentle heating can also aid dissolution.[4]
Unexpected morphological changes in cells (e.g., formation of cilia). This compound has been observed to induce cilia formation in a dose-dependent manner.[4]Document these morphological changes as they may be a part of the cellular response to FGFR inhibition by this compound.
Observed effects on adipogenesis in non-cancer models. This compound has been shown to suppress adipogenesis and inhibit fat accumulation in mice.[5]While this is not a direct off-target effect in cancer cells, it highlights a broader physiological impact that could be relevant in certain experimental contexts, such as studies on cancer metabolism or in vivo models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a small-molecule, allosteric inhibitor of Fibroblast Growth Factor Receptor (FGFR) signaling.[3][6] It binds to the extracellular domain of the FGFR, and unlike competitive inhibitors, it does not compete with Fibroblast Growth Factor (FGF) for binding.[6] This allosteric binding induces a conformational change in the receptor that inhibits FGF-induced signaling, which is linked to FGFR internalization.[6]

Q2: Is this compound selective for specific FGFRs?

A2: Yes, this compound is a pan-inhibitor of FGFR1, FGFR2, FGFR3, and FGFR4.[2][3] It has been shown to not affect other related receptor tyrosine kinases (RTKs), indicating its high selectivity for the FGFR family.[3][4][7]

Q3: What are the known off-target effects of this compound in cancer cells?

A3: Current research indicates that this compound is highly selective for FGFRs and does not significantly inhibit other related RTKs.[3][4][7] However, a phenomenon known as "biased antagonism" has been observed, where this compound can selectively block certain downstream signaling pathways (like the MAPK pathway) while not affecting others (such as PLCγ phosphorylation).[1] This pathway-selective inhibition, while a result of on-target binding, can be considered a nuanced off-target effect at the signaling cascade level.

Q4: What are some of the expected on-target effects of this compound in cancer models?

A4: this compound has been shown to inhibit angiogenesis, inflammation, and bone resorption in various models.[3][7] In cancer-specific models, it has been demonstrated to inhibit the growth of primary tumors and metastasis.[3] For example, in an orthotopic Panc02 tumor model, a 30 mg/kg dose of this compound inhibited tumor growth by 44%.[2] In murine 4T1 breast tumors, the same dosage reduced tumor weight and size by 40% and 53%, respectively.[2] Furthermore, this compound can reduce the recruitment of endothelial progenitor cells during tumor growth.[8]

Q5: Are there any known adverse effects of FGFR inhibitors that I should be aware of in my in vivo studies?

A5: While specific adverse event data for this compound in clinical trials is not detailed in the provided results, general FGFR inhibitors are known to have on-target toxicities. These can include hyperphosphatemia, fatigue, and ocular, dermatologic, and gastrointestinal adverse events.[9] Hyperphosphatemia can occur due to the inhibition of FGFR1, which is involved in phosphate reabsorption.[9] Diarrhea can result from the inhibition of FGFR4, which plays a role in bile acid synthesis.[9]

Experimental Protocols

Cell Proliferation Assay
  • Seed exponentially growing cancer cells (e.g., Panc02) at 4,000 cells/well in a 96-well microplate.[3]

  • Starve the cells for 16 hours in a medium containing 0.2% FBS.[3]

  • Expose the cells to the desired concentrations of this compound and/or mitogens for 72 hours. A medium with 10% FBS can be used as a positive control.[3]

  • Assess cell proliferation using a suitable method, such as the CellTiter 96 AQueous One Solution Cell Proliferation Assay.[3]

Western Blot for Downstream Signaling
  • Treat FGFR2-expressing HEK293 cells with this compound at the desired concentration.[2]

  • Stimulate the cells with FGF2 to induce receptor phosphorylation.[2]

  • Lyse the cells and perform protein quantification.

  • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with primary antibodies against phosphorylated FRS2 and ERK1/2, as well as total FRS2 and ERK1/2 as loading controls.[2]

  • Incubate with appropriate secondary antibodies and visualize the protein bands.

Visualizations

SSR128129E_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF FGFR Extracellular Domain Transmembrane Domain Intracellular Kinase Domain FGF->FGFR:f0 Binds This compound This compound This compound->FGFR:f0 Allosteric Binding FRS2 FRS2 MAPK_Pathway MAPK Pathway This compound->MAPK_Pathway Inhibits FGFR:f2->FRS2 Phosphorylates PLCg PLCγ FGFR:f2->PLCg Phosphorylates FRS2->MAPK_Pathway Activates Other_Pathways Other Pathways PLCg->Other_Pathways Activates

Caption: Mechanism of this compound as an allosteric FGFR inhibitor.

Troubleshooting_Workflow Start Start: Unexpected Experimental Result with this compound Check_Pathway Is there selective inhibition of downstream pathways? Start->Check_Pathway Check_IC50 Are IC50 values inconsistent across cell lines? Check_Pathway->Check_IC50 No Biased_Antagonism Expected outcome: this compound can be a biased antagonist. [9] Probe multiple downstream targets. Check_Pathway->Biased_Antagonism Yes Check_Solubility Is the compound precipitating? Check_IC50->Check_Solubility No Titrate_IC50 Expected: IC50 is cell-line dependent. [1] Determine IC50 empirically for each line. Check_IC50->Titrate_IC50 Yes Adjust_Solvents Action: Review and adjust solvent concentrations (e.g., DMSO, PEG300, Tween-80). [2] Check_Solubility->Adjust_Solvents Yes End End: Refined Experiment Check_Solubility->End No Biased_Antagonism->End Titrate_IC50->End Adjust_Solvents->End

Caption: A logical workflow for troubleshooting common this compound experimental issues.

References

Technical Support Center: Mechanisms of Acquired Resistance to SSR128129E

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating acquired resistance to the allosteric FGFR inhibitor, SSR128129E.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from other FGFR inhibitors?

This compound is a small-molecule, allosteric inhibitor of Fibroblast Growth Factor Receptors (FGFRs).[1][2] Unlike most FGFR inhibitors that target the intracellular kinase domain and compete with ATP, this compound binds to the extracellular domain of the receptor.[1] Its mechanism of action is non-competitive with FGF binding; instead, it allosterically prevents the conformational changes required for receptor dimerization, internalization, and downstream signaling.[1]

Q2: What are the known mechanisms of acquired resistance to FGFR inhibitors in general?

Acquired resistance to FGFR inhibitors is a significant clinical challenge. The primary mechanisms can be broadly categorized as:

  • On-target resistance: This typically involves the development of secondary mutations within the FGFR kinase domain. These mutations can interfere with drug binding or stabilize the active conformation of the receptor. Common examples include "gatekeeper" mutations (e.g., V565 in FGFR2) and "molecular brake" mutations (e.g., N550 in FGFR2).[3][4]

  • Off-target resistance (Bypass Signaling): Cancer cells can develop resistance by activating alternative signaling pathways that bypass the need for FGFR signaling. This can involve the upregulation or mutation of other receptor tyrosine kinases (RTKs) such as EGFR, MET, or ERBB2/3, or activation of downstream signaling cascades like the PI3K/AKT/mTOR and MAPK pathways.[5][6]

  • Epithelial-to-Mesenchymal Transition (EMT): A cellular reprogramming process that can lead to reduced dependence on FGFR signaling and increased resistance to FGFR inhibitors.[5]

Q3: Are the resistance mechanisms for this compound expected to be the same as for ATP-competitive FGFR inhibitors?

This is a critical question for researchers. Given this compound's unique binding site on the extracellular domain, the common kinase domain mutations that confer resistance to ATP-competitive inhibitors are less likely to be the primary mechanism of resistance. While not yet definitively reported in published literature, hypothesized resistance mechanisms specific to this compound include:

  • Mutations in the Extracellular Domain: Alterations in the amino acid sequence of the FGFR extracellular domain where this compound binds could prevent the drug from docking effectively, thereby rendering it inactive.

  • Alterations in Receptor Trafficking: Since this compound's mechanism is linked to inhibiting FGFR internalization, changes in the cellular machinery responsible for receptor endocytosis could potentially lead to resistance.

  • Activation of Bypass Signaling Pathways: Similar to ATP-competitive inhibitors, the activation of parallel signaling pathways remains a highly probable mechanism of acquired resistance to this compound.

Q4: Have any specific mutations conferring resistance to this compound been identified?

As of the latest literature review, specific clinically or pre-clinically validated mutations in the extracellular domain of FGFR that confer resistance to this compound have not been reported. Research in this area is ongoing.

Troubleshooting Guides

Scenario 1: Decreased Sensitivity to this compound in Cell Culture Models

If you observe a decrease in the efficacy of this compound in your long-term cell culture experiments, consider the following troubleshooting steps:

1. Confirm Drug Activity and Experimental Setup:

  • Action: Verify the concentration and stability of your this compound stock.

  • Action: Perform a dose-response curve with a fresh aliquot of the compound on a parental, sensitive cell line to ensure its activity.

  • Action: Review your cell culture conditions to rule out any experimental artifacts.

2. Investigate On-Target Resistance (Hypothesized):

  • Action: Sequence the extracellular domain of the relevant FGFR in your resistant cell lines. Compare the sequence to the parental cell line to identify any potential mutations in the putative this compound binding site.

  • Action: If a mutation is identified, perform site-directed mutagenesis to introduce the mutation into a sensitive cell line and assess its impact on this compound sensitivity.

3. Investigate Off-Target Resistance (Bypass Pathways):

  • Action: Perform phosphoproteomic or western blot analysis to assess the activation status of key downstream signaling molecules in the PI3K/AKT/mTOR and MAPK pathways (e.g., phosphorylated AKT, ERK1/2). Compare resistant and parental cells treated with this compound.

  • Action: Use a panel of inhibitors for other RTKs (e.g., EGFR, MET) in combination with this compound to see if sensitivity can be restored in the resistant cells.

Scenario 2: Tumor Regrowth in In Vivo Models Despite this compound Treatment

For researchers observing tumor relapse in animal models, the following investigative steps are recommended:

1. Sample Collection and Analysis:

  • Action: Upon tumor regrowth, collect tumor samples from both the treated and a control group.

  • Action: Divide the samples for genomic (DNA/RNA sequencing) and proteomic (immunohistochemistry, western blot) analysis.

2. Genomic Analysis:

  • Action: Perform next-generation sequencing (NGS) on the tumor DNA to identify potential mutations. Focus on the extracellular domain of the target FGFR, as well as known oncogenic drivers in bypass pathways (e.g., KRAS, PIK3CA, BRAF).

3. Proteomic and Pathway Analysis:

  • Action: Use immunohistochemistry to assess the expression levels of total and phosphorylated FGFR, as well as markers of bypass pathway activation (e.g., p-EGFR, p-MET, p-AKT).

  • Action: Compare the molecular profiles of the resistant tumors to the pre-treatment or control tumors to identify upregulated signaling pathways.

Quantitative Data Summary

Table 1: IC50 Values of this compound in Preclinical Models

Cell Line/ModelTargetReadoutIC50 (nM)
Endothelial CellsFGFR1Cell Survival< 30
Various Cell LinesFGFR1-4Proliferation/Migration15.2 - 31

Data compiled from publicly available information.

Table 2: Common Kinase Domain Mutations Conferring Resistance to ATP-Competitive FGFR Inhibitors

FGFR IsoformMutationType
FGFR1V561MGatekeeper
FGFR2V565I/FGatekeeper
FGFR2N550KMolecular Brake
FGFR3V555MGatekeeper

Note: These mutations are associated with resistance to ATP-competitive inhibitors and may not be relevant for this compound.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic or cytostatic effects of this compound.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound or a vehicle control.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.[3]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[7]

  • Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[3]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Western Blot Analysis of Signaling Pathways

This protocol is used to detect changes in protein phosphorylation, indicating pathway activation.

  • Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.[5][8]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST for phosphoproteins) to prevent non-specific antibody binding.[4][8]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total proteins of interest (e.g., anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the relative levels of phosphorylated proteins compared to the total protein levels.

Visualizations

Acquired_Resistance_to_FGFR_Inhibitors cluster_this compound This compound cluster_fgfr FGFR cluster_atp_inhibitor ATP-Competitive Inhibitor cluster_resistance Resistance Mechanisms This compound This compound (Allosteric Inhibitor) FGFR FGFR (Extracellular Domain) This compound->FGFR Binds to ECD_Mutation Extracellular Domain Mutation (Hypothesized) FGFR->ECD_Mutation Leads to Resistance Bypass Bypass Pathway Activation FGFR->Bypass Can be circumvented by KinaseDomain FGFR (Kinase Domain) KD_Mutation Kinase Domain Mutation KinaseDomain->KD_Mutation Leads to Resistance KinaseDomain->Bypass Can be circumvented by ATP_Inhibitor ATP-Competitive Inhibitor ATP_Inhibitor->KinaseDomain Binds to

Caption: Mechanisms of resistance to different classes of FGFR inhibitors.

Bypass_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitor cluster_downstream Downstream Signaling FGFR FGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway FGFR->PI3K_AKT_mTOR Other_RTK Other RTKs (EGFR, MET) Other_RTK->RAS_RAF_MEK_ERK Activates (Bypass) Other_RTK->PI3K_AKT_mTOR Activates (Bypass) This compound This compound This compound->FGFR Inhibits Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation

Caption: Activation of bypass signaling pathways as a resistance mechanism.

Experimental_Workflow cluster_workflow Troubleshooting Workflow start Decreased this compound Sensitivity Observed step1 Cell Viability Assay (e.g., MTT) start->step1 step2 Western Blot for Bypass Pathways (p-AKT, p-ERK) step1->step2 If resistance confirmed step3 Sequencing of FGFR Extracellular Domain step1->step3 If resistance confirmed end_bypass Identify Bypass Pathway Activation step2->end_bypass end_mutation Identify Potential Resistance Mutation step3->end_mutation

Caption: Experimental workflow for investigating this compound resistance.

References

Technical Support Center: Assessing SSR128129E Efficacy in 3D Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for evaluating the efficacy of SSR128129E, an allosteric inhibitor of Fibroblast Growth Factor Receptor (FGFR) signaling, in 3D cell culture models.

Understanding this compound and its Mechanism of Action

This compound is a small-molecule inhibitor that uniquely acts on the extracellular part of the FGFR, preventing its activation in an allosteric manner.[1][2] Unlike many kinase inhibitors that compete with ATP, this compound does not compete with the natural FGF ligand for binding.[2][3] It selectively blocks downstream signaling pathways associated with FGFR activation, which are crucial for cell growth, survival, differentiation, and angiogenesis.[2][3] Deregulation of FGFR signaling is a known driver in various cancers, making this compound a compound of interest for anti-cancer therapy.[2] this compound has been shown to inhibit responses mediated by FGFR1-4 and can delay tumor growth and metastasis.[1][4][5]

cluster_membrane Cell Membrane cluster_cell Intracellular FGFR FGFR Downstream_Signaling Downstream Signaling (e.g., FRS2, ERK1/2 phosphorylation) FGFR->Downstream_Signaling Activation This compound This compound This compound->FGFR Allosteric Inhibition FGF FGF Ligand FGF->FGFR Binds Cellular_Responses Cellular Responses (Proliferation, Migration, Angiogenesis) Downstream_Signaling->Cellular_Responses Leads to

Figure 1: Simplified signaling pathway of this compound action.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of this compound to use in a 3D cell culture experiment?

A1: The optimal concentration of this compound is cell-line dependent. It is recommended to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific 3D model. Based on existing 2D cell-based assays, this compound has shown efficacy in the nanomolar to low micromolar range.[4][5][6]

Parameter Value Context Reference
IC50 for FGFR11.9 µMBiochemical Assay[4][6]
IC50 for FGF2-induced EC proliferation31 ± 1.6 nMHUVEC cells (2D)[4][6]
IC50 for FGF2-induced EC migration15.2 ± 4.5 nMHUVEC cells (2D)[4][6]

Note: These values are from 2D assays and should be used as a starting point for optimization in your 3D model.

Q2: How long should I treat my 3D cultures with this compound?

A2: The treatment duration will depend on the specific assay and the growth rate of your 3D culture. For proliferation and viability assays, a 72-hour to 7-day treatment period is common.[6][7] For invasion and migration assays, shorter time points (24-72 hours) may be sufficient.[8] It is advisable to perform a time-course experiment to determine the optimal endpoint.

Q3: Can I use standard 2D cell viability assays for my 3D cultures?

A3: While some 2D assays can be adapted, it is highly recommended to use assays specifically designed and validated for 3D cell cultures.[9] 3D cultures present unique challenges such as reagent penetration and lytic efficiency.[9] Assays like CellTiter-Glo® 3D are formulated with enhanced lytic capacity to ensure accurate measurement of ATP in spheroids.[9]

Troubleshooting Guides & Experimental Protocols

This section provides detailed protocols and troubleshooting for key assays to assess the efficacy of this compound in 3D cell culture.

Spheroid Formation and Drug Treatment

A critical first step is the reproducible formation of 3D spheroids.

Start Start Cell_Suspension Prepare Single Cell Suspension Start->Cell_Suspension Seed_Plate Seed Cells in Low-Adhesion Plate Cell_Suspension->Seed_Plate Incubate Incubate to Allow Spheroid Formation Seed_Plate->Incubate Treat Treat with this compound Dose-Response Incubate->Treat Assay Perform Downstream Efficacy Assays Treat->Assay End End Assay->End

Figure 2: General workflow for spheroid formation and drug treatment.

Protocol: Spheroid Formation using Liquid Overlay Technique

  • Cell Preparation: Harvest and count cells, then resuspend in culture medium to the desired concentration.

  • Plate Coating: Coat a 96-well flat-bottom plate with a non-adherent substance like agar or use commercially available ultra-low attachment plates.

  • Seeding: Seed the cells into the prepared plate. The seeding density will need to be optimized for your cell line to achieve the desired spheroid size.

  • Incubation: Incubate the plate for 24-72 hours to allow for spheroid formation.

  • Treatment: Once uniform spheroids have formed, carefully replace half of the medium with fresh medium containing this compound at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Continue incubation for the desired treatment period.

Troubleshooting

Issue Possible Cause Solution
Irregular or no spheroid formation Cell line not suitable for spheroid formation; incorrect seeding density; plate not sufficiently non-adherent.Screen different cell lines; optimize seeding density; use ultra-low attachment plates.
Multiple small spheroids per well High seeding density; static culture conditions.Reduce seeding density; gently agitate the plate after seeding.
Spheroid disintegration during media change Aggressive pipetting.Use wide-bore pipette tips and aspirate/dispense media slowly against the well wall.
Cell Viability Assessment

Assessing cell viability is fundamental to determining the cytotoxic or cytostatic effects of this compound. ATP-based assays are highly sensitive and are a good indicator of metabolically active cells.[10]

Protocol: ATP-Based Viability Assay (e.g., CellTiter-Glo® 3D)

  • Spheroid Preparation: Prepare and treat spheroids with this compound as described above.

  • Reagent Equilibration: Allow the CellTiter-Glo® 3D reagent to equilibrate to room temperature.

  • Assay: Add the reagent to each well in a volume equal to the culture medium volume.

  • Lysis: Mix the contents by gentle shaking for 5 minutes to induce cell lysis.

  • Incubation: Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.

  • Measurement: Read the luminescence using a plate reader.

Troubleshooting

Issue Possible Cause Solution
Low signal-to-noise ratio Insufficient cell number; incomplete cell lysis.Increase initial seeding density; increase lysis time or use a more potent lytic agent if compatible.
High background signal Contamination of media or reagents.Use fresh, sterile reagents and media.
Inconsistent readings across replicates Variation in spheroid size; inaccurate pipetting.Optimize spheroid formation for uniformity; use a calibrated multichannel pipette.
Apoptosis Assay

To determine if cell death is occurring via apoptosis, caspase activity assays are recommended.

Protocol: Caspase-3/7 Activity Assay (e.g., Caspase-Glo® 3/7 3D Assay)

  • Spheroid Preparation and Treatment: Follow the standard protocol for spheroid formation and treatment with this compound.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 3D reagent according to the manufacturer's instructions.

  • Assay: Add the prepared reagent to each well.

  • Incubation: Incubate at room temperature for 30 minutes to 3 hours, protected from light.

  • Measurement: Measure the luminescence using a plate reader.

Troubleshooting

Issue Possible Cause Solution
Weak apoptotic signal Treatment time too short; drug is cytostatic, not cytotoxic.Increase treatment duration; complement with a proliferation assay to assess cytostatic effects.
Autofluorescence Interference Some compounds can autofluoresce, interfering with fluorescent-based assays.Use a luminescence-based assay like Caspase-Glo®; include a "no-dye" control for each compound concentration.[11]
Invasion Assay

This compound is known to inhibit cell migration.[4][6] A 3D invasion assay can effectively model the anti-metastatic potential of the drug.

Start Start: Form Spheroids Embed Embed Spheroids in Extracellular Matrix (ECM) Start->Embed Add_Media Add Media with/without This compound Embed->Add_Media Incubate Incubate to Allow Invasion Add_Media->Incubate Image Image Spheroids at Different Time Points Incubate->Image Quantify Quantify Invasion Area Image->Quantify End End Quantify->End

Figure 3: Workflow for a 3D spheroid invasion assay.

Protocol: Spheroid Invasion Assay

  • Spheroid Formation: Generate uniform spheroids as previously described.

  • Matrix Embedding: Coat the wells of a new plate with a basement membrane extract (e.g., Matrigel®). Carefully transfer a single spheroid into the center of each well.

  • Gelation: Allow the matrix to solidify at 37°C.

  • Treatment: Add culture medium containing different concentrations of this compound on top of the matrix.

  • Incubation and Imaging: Incubate the plate and capture images at regular intervals (e.g., 0, 24, 48, 72 hours) using a microscope.

  • Analysis: Quantify the area of cell invasion from the spheroid body over time.[12]

Troubleshooting

Issue Possible Cause Solution
No invasion in control group Cell line is not invasive; matrix concentration is too high.Use a known invasive cell line; optimize the concentration of the extracellular matrix.
Spheroid floats in the matrix Spheroid not properly embedded.Ensure the spheroid is in contact with the bottom of the well before adding the matrix.
Difficulty in quantifying invasion Irregular invasion patterns.Use image analysis software to quantify the total area covered by invading cells relative to the initial spheroid size.[13]

Data Presentation and Analysis

Recommended Data to Collect:

  • Spheroid Size and Morphology: Track changes in diameter and circularity over time.

  • Viability: IC50 curves based on ATP levels.

  • Apoptosis: Fold-change in caspase activity compared to control.

  • Invasion: Quantification of the invasive area or distance.

These comprehensive approaches will enable a thorough assessment of this compound's efficacy in a physiologically relevant 3D cell culture model, providing valuable insights for preclinical drug development.

References

Technical Support Center: SSR128129E and the FGFR Pathway

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing SSR128129E in their experiments. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address specific issues you may encounter, with a focus on the feedback activation of the FGFR pathway.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is an orally active, allosteric inhibitor of Fibroblast Growth Factor Receptors (FGFRs).[1][2] Unlike competitive inhibitors that bind to the ATP-binding pocket of the kinase domain, this compound binds to the extracellular domain of FGFRs.[3][4] This allosteric binding does not compete with the natural ligand (FGF) for the binding site but induces a conformational change in the receptor that prevents its internalization and subsequent downstream signaling.[3][4]

Q2: Which FGFRs are inhibited by this compound?

This compound has been shown to inhibit responses mediated by FGFR1, FGFR2, FGFR3, and FGFR4.[1]

Q3: What are the primary downstream signaling pathways affected by this compound?

The primary downstream pathway inhibited by this compound is the RAS-MAPK (ERK1/2) pathway.[2][5] Inhibition of FGFR activation by this compound leads to a reduction in the phosphorylation of key signaling molecules such as FRS2 and ERK1/2.[2]

Q4: What are the expected cellular effects of this compound treatment?

This compound has been demonstrated to inhibit FGF-induced endothelial cell proliferation and migration.[1] In various preclinical models, it has been shown to inhibit angiogenesis, inflammation, and tumor growth.[1][6]

Troubleshooting Guide

Issue 1: Decreased or Loss of Efficacy of this compound Over Time

Possible Cause: Feedback activation of compensatory signaling pathways.

Explanation: Prolonged inhibition of a specific signaling pathway can sometimes lead to the cell adapting by upregulating alternative survival pathways. In the context of FGFR inhibition, this can manifest as the activation of other receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR), ERBB3, or MET. This compensatory signaling can bypass the FGFR blockade and lead to acquired resistance.

Recommended Actions:

  • Investigate Compensatory Pathway Activation: Perform western blot analysis to examine the phosphorylation status of other key RTKs like EGFR, ERBB3, and MET, and their downstream effectors (e.g., Akt, STAT3) in your this compound-treated cells compared to control cells.

  • Combination Therapy: Consider co-treatment with an inhibitor of the identified compensatory pathway. For example, if you observe an increase in EGFR phosphorylation, a combination of this compound and an EGFR inhibitor like gefitinib or erlotinib could be explored.

Issue 2: Unexpected Cell Proliferation or Survival Despite FGFR Pathway Inhibition

Possible Cause: Incomplete inhibition of all downstream FGFR signaling or activation of parallel pathways.

Explanation: While this compound is a potent inhibitor of the MAPK pathway, FGFR signaling is complex and can activate other pathways like PI3K/Akt and PLCγ. The extent to which this compound affects these pathways may be cell-type dependent.

Recommended Actions:

  • Comprehensive Pathway Analysis: Broaden your analysis to include key components of the PI3K/Akt and PLCγ pathways. Use western blotting to check the phosphorylation status of Akt, mTOR, and PLCγ.

  • Dose-Response and Time-Course Experiments: Optimize the concentration and duration of this compound treatment. It's possible that higher concentrations or longer incubation times are required for complete pathway inhibition in your specific experimental system.

Issue 3: Variability in Experimental Results

Possible Cause: Inconsistent experimental conditions or reagent quality.

Recommended Actions:

  • Standardize Cell Culture Conditions: Ensure consistent cell passage numbers, seeding densities, and serum concentrations in your media.

  • Verify Reagent Potency: Aliquot and store this compound according to the manufacturer's instructions to avoid repeated freeze-thaw cycles that could degrade the compound.

  • Consistent Ligand Stimulation: If using FGF to stimulate the pathway, ensure the concentration and incubation time are consistent across experiments.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound

AssayCell Line/TargetLigandIC50Reference
FGF2-induced ProliferationEndothelial Cells (ECs)FGF231 nM[1]
FGF2-induced MigrationEndothelial Cells (ECs)FGF215.2 nM[1]
FGFR1 BindingFGFR1125I-FGF21.9 µM[1]

Table 2: In Vivo Efficacy of this compound

ModelTreatmentEffectReference
Lewis Lung Carcinoma (LL2) in mice30 mg/kg, p.o.41% decrease in tumor growth, 50% decrease in intra-tumoral vascular index[6]
Arthritis in mice30 mg/kg, p.o.Inhibition of angiogenesis, inflammation, and bone resorption[1]

Experimental Protocols

1. Cell Proliferation Assay

  • Cell Seeding: Seed cells (e.g., endothelial cells) in a 96-well plate at a density of 4,000 cells/well in a medium containing 0.2% FBS and starve for 16 hours.

  • Treatment: Treat the cells with varying concentrations of this compound in the presence or absence of a mitogen like FGF2 (e.g., 20 ng/mL). Include a positive control with 10% FBS.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.

  • Quantification: Assess cell proliferation using a suitable method, such as the CellTiter 96 AQueous One Solution Cell Proliferation Assay, following the manufacturer's instructions.[1]

2. Western Blot Analysis for Phosphorylated Proteins (p-FGFR, p-ERK)

  • Cell Lysis: After treatment with this compound and/or FGF, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-FGFR, total FGFR, p-ERK, and total ERK overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Densitometry analysis can be performed to quantify the band intensities. Normalize the phosphorylated protein levels to the total protein levels.

3. 125I-FGF2 Binding Assay (Scintillation Proximity Assay - SPA)

  • Plate Coating: Coat a 96-well plate with 0.1% gelatin.

  • Reagent Preparation: Prepare a binding buffer (e.g., KCl, MgSO4, NaCl, NaHCO3, NaH2PO4, bis-Tris Propane, Glucose, Gelatin, pH 7.0). Dilute 125I-FGF2 radioligand and FGFR1-IIIcβ-Fc chimera in the binding buffer.

  • Assay Mix: In each well, combine SPA protein A beads, FGFR1-IIIcβ-Fc chimera, 125I-FGF2, and varying concentrations of this compound. For non-specific binding, use an excess of unlabeled FGF2.

  • Incubation: Incubate the plate at room temperature with gentle agitation.

  • Detection: Measure the radioactivity using a scintillation counter. The proximity of the 125I-FGF2 to the SPA beads (bound to the Fc portion of the receptor) will generate a signal.[1]

Visualizations

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space FGF FGF FGFR FGFR FGF->FGFR HSPG HSPG HSPG->FGFR This compound This compound This compound->FGFR FRS2 FRS2 FGFR->FRS2 PI3K PI3K FGFR->PI3K PLCG PLCγ FGFR->PLCG GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription AKT AKT PI3K->AKT

Caption: Canonical FGFR Signaling Pathway and the inhibitory action of this compound.

Experimental_Workflow_Western_Blot start Start: Cell Culture treatment Treatment: This compound ± FGF start->treatment lysis Cell Lysis treatment->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer (PVDF/Nitrocellulose) sds_page->transfer blocking Blocking (5% Milk/BSA) transfer->blocking primary_ab Primary Antibody Incubation (p-FGFR, p-ERK) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Detection (ECL) secondary_ab->detection analysis Data Analysis (Densitometry) detection->analysis end End: Results analysis->end

Caption: A typical experimental workflow for Western Blot analysis.

Feedback_Activation_Logic SSR This compound FGFR_inhibition FGFR Pathway Inhibition SSR->FGFR_inhibition MAPK_inhibition MAPK Pathway Inhibition FGFR_inhibition->MAPK_inhibition Reduced_proliferation Reduced Cell Proliferation/Survival MAPK_inhibition->Reduced_proliferation Compensatory_activation Compensatory Activation of other RTKs (e.g., EGFR, MET) MAPK_inhibition->Compensatory_activation Feedback Loop Alternative_survival Alternative Survival Pathways Activated Compensatory_activation->Alternative_survival Resistance Acquired Resistance Alternative_survival->Resistance

Caption: Logical relationship of feedback activation leading to acquired resistance.

References

Validation & Comparative

A Comparative Guide to SSR128129E and AZD4547 in FGFR-Driven Cancers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted therapies for cancers driven by fibroblast growth factor receptor (FGFR) signaling, two prominent inhibitors, SSR128129E and AZD4547, have emerged with distinct mechanisms of action and preclinical profiles. This guide provides a comprehensive comparison of these two molecules, offering insights into their performance, supporting experimental data, and methodologies for researchers, scientists, and drug development professionals.

Overview and Mechanism of Action

This compound and AZD4547 represent two different strategies for inhibiting the FGFR signaling pathway. This compound is an allosteric inhibitor that binds to the extracellular domain of the receptor, while AZD4547 is an ATP-competitive inhibitor that targets the intracellular tyrosine kinase domain.

This compound is a small molecule that acts as an orally active, allosteric inhibitor of FGFRs.[1][2] It does not compete with the natural ligand, fibroblast growth factor (FGF), for binding to the receptor.[3] Instead, it binds to a distinct site on the extracellular part of the FGFR, inducing a conformational change that prevents receptor dimerization and subsequent activation.[3][4] This allosteric mechanism allows it to inhibit signaling mediated by all four FGFR subtypes (FGFR1-4).[1][5]

AZD4547 is a potent and selective ATP-competitive inhibitor of the tyrosine kinase domain of FGFR1, 2, and 3.[6][7] It has weaker activity against FGFR4 and the vascular endothelial growth factor receptor 2 (VEGFR2).[6] By competing with ATP for binding to the kinase domain, AZD4547 prevents the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways.[6][8]

Comparative Efficacy and In Vitro Activity

While direct head-to-head studies are limited, data from individual preclinical studies provide a basis for comparing the in vitro efficacy of this compound and AZD4547.

ParameterThis compoundAZD4547
Target Allosteric site on the extracellular domain of FGFR1-4[1][3][5]ATP-binding site of the intracellular tyrosine kinase domain of FGFR1, 2, 3[6][7]
FGFR1 IC50 1.9 µM (cell-free assay)[1][2]0.2 nM (cell-free assay)[6]
FGFR2 IC50 Inhibits responses mediated by FGFR1-4[1][5]2.5 nM (cell-free assay)[6]
FGFR3 IC50 Inhibits responses mediated by FGFR1-4[1][5]1.8 nM (cell-free assay)[6]
FGFR4 IC50 Inhibits responses mediated by FGFR1-4[1][5]165 nM (cell-free assay)[6]
VEGFR2 (KDR) IC50 Not reported to significantly inhibit other RTKs[1]24 nM (cell-free assay)[6]
Cellular Activity Inhibits FGF2-induced endothelial cell proliferation (IC50: 31 nM) and migration (IC50: 15.2 nM)[2][9]Potent anti-proliferative activity in FGFR-deregulated tumor cell lines (e.g., KG1a, Sum52-PE, KMS11) with IC50 values ranging from 18-281 nM[6]

Preclinical In Vivo Studies

Both this compound and AZD4547 have demonstrated anti-tumor activity in various preclinical cancer models.

This compound has shown efficacy in mouse models of pancreatic, breast, and colon cancer.[2][9] In an orthotopic Panc02 tumor model, a 30 mg/kg oral dose of this compound inhibited tumor growth by 44%.[2] In a murine 4T1 breast cancer model, the same dose reduced tumor weight and size by 40% and 53%, respectively.[2] Furthermore, this compound has been shown to inhibit angiogenesis and bone resorption in a mouse model of arthritis.[1] In a Lewis lung carcinoma model, this compound treatment significantly decreased tumor growth and the number of circulating endothelial progenitor cells.[10]

AZD4547 has demonstrated potent, dose-dependent anti-tumor activity in human tumor xenograft models with deregulated FGFR expression.[7] Oral administration was well-tolerated in these models.[7] In a study on pediatric solid tumor models, AZD4547 treatment led to decreased cell confluence, increased apoptosis, and reduced cell migration in neuroblastoma, rhabdomyosarcoma, and Ewing sarcoma cell lines.[11][12]

Clinical Development

This compound has been investigated in preclinical studies, and its clinical development status is less publicly documented compared to AZD4547.[13]

AZD4547 has undergone several Phase I and II clinical trials.[14] The recommended Phase II dose was determined to be 80 mg orally twice daily.[14] The NCI-MATCH trial (Subprotocol W) evaluated AZD4547 in patients with tumors harboring FGFR pathway aberrations.[14] While the overall response rate was modest, confirmed partial responses were observed in patients with FGFR point mutations or fusions.[14] Clinical trials have also explored AZD4547 in combination with other agents like fulvestrant in ER+ breast cancer.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental approaches, the following diagrams are provided.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR Extracellular Domain Transmembrane Domain Intracellular Kinase Domain FGF->FGFR:f0 Heparan_Sulfate Heparan Sulfate Heparan_Sulfate->FGFR:f0 FRS2 FRS2 FGFR:f2->FRS2 Phosphorylation PLCg PLCγ FGFR:f2->PLCg Phosphorylation STAT STAT FGFR:f2->STAT PI3K PI3K FGFR:f2->PI3K GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC Ca2 Ca²⁺ IP3->Ca2 PKC->Proliferation STAT->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Simplified FGFR signaling pathway.

Inhibitor_Mechanisms cluster_this compound This compound (Allosteric Inhibition) cluster_AZD4547 AZD4547 (ATP-Competitive Inhibition) This compound This compound FGFR_ext FGFR (Extracellular Domain) This compound->FGFR_ext Binds allosterically Dimerization Receptor Dimerization This compound->Dimerization Inhibits Activation_S Receptor Activation AZD4547 AZD4547 FGFR_kin FGFR (Tyrosine Kinase Domain) AZD4547->FGFR_kin Competes with ATP Autophosphorylation Autophosphorylation AZD4547->Autophosphorylation Inhibits ATP ATP ATP->FGFR_kin Activation_A Receptor Activation

Caption: Mechanisms of action for this compound and AZD4547.

Experimental Protocols

Detailed experimental protocols are crucial for reproducing and building upon existing research. Below are summaries of methodologies cited in the literature for key experiments.

In Vitro Kinase Assay (for AZD4547)
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of AZD4547 against recombinant FGFR kinases.[6]

  • Methodology:

    • Recombinant human FGFR1, 2, 3, and 4 kinase activities are assayed.

    • ATP concentrations are set at or just below the Michaelis constant (Km) for each respective kinase.

    • AZD4547 is added at various concentrations.

    • Kinase activity is measured, typically by quantifying the phosphorylation of a substrate peptide.

    • IC50 values are calculated from the dose-response curves.[6]

Cell Proliferation Assay (MTS Assay)
  • Objective: To assess the anti-proliferative effects of the inhibitors on cancer cell lines.[6]

  • Methodology:

    • Tumor cell lines (e.g., those with known FGFR aberrations) are seeded in 96-well plates.

    • Cells are exposed to a range of concentrations of this compound or AZD4547 for a specified duration (e.g., 72 hours).[6]

    • MTS reagent is added to each well, which is converted by viable cells into a formazan product.

    • The quantity of formazan is measured by absorbance at a specific wavelength, which is directly proportional to the number of living cells.

    • IC50 values for cell proliferation are determined from the resulting dose-response curves.[6]

Western Blotting for Phospho-FGFR and Downstream Signaling
  • Objective: To determine the effect of inhibitors on FGFR phosphorylation and downstream signaling pathways (e.g., FRS2, ERK, AKT).[6]

  • Methodology:

    • Cancer cells are treated with various concentrations of the inhibitor for a defined period.

    • Cells are lysed, and protein concentrations are determined.

    • Proteins are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is incubated with primary antibodies specific for phosphorylated forms of FGFR, FRS2, ERK, AKT, and total protein levels of these signaling molecules.

    • Secondary antibodies conjugated to a detection enzyme are added.

    • Bands are visualized using a chemiluminescent substrate, and the intensity is quantified to assess the level of protein phosphorylation.[6]

In Vivo Tumor Xenograft Studies
  • Objective: To evaluate the anti-tumor efficacy of the inhibitors in a living organism.[2][7]

  • Methodology:

    • Human tumor cells with FGFR alterations are implanted subcutaneously or orthotopically into immunocompromised mice.[2][7]

    • Once tumors reach a palpable size, mice are randomized into treatment and control groups.

    • The inhibitor (e.g., this compound at 30 mg/kg or a specified dose of AZD4547) is administered orally daily.[2][7]

    • Tumor volume is measured regularly (e.g., twice a week) using calipers.

    • At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., pharmacodynamic studies).[2][7]

Conclusion

This compound and AZD4547 are both potent inhibitors of the FGFR signaling pathway, but they achieve this through fundamentally different mechanisms. This compound's allosteric, extracellular mode of action presents a unique approach that may offer a different specificity and resistance profile compared to the ATP-competitive mechanism of AZD4547. While AZD4547 has progressed further in clinical trials, providing valuable data on its efficacy and safety in patients with FGFR-driven cancers, the preclinical data for this compound suggests it is also a promising therapeutic candidate. The choice between these or similar inhibitors for future drug development and clinical application will depend on the specific genetic context of the tumor, potential resistance mechanisms, and the desired selectivity profile. Further research, including direct comparative studies, would be invaluable in elucidating the relative merits of these two distinct inhibitory strategies.

References

Dual Blockade of FGFR and VEGFR2 Signaling Pathways: A Synergistic Approach to Inhibit Tumor Growth and Angiogenesis

Author: BenchChem Technical Support Team. Date: November 2025

A comparison of monotherapy versus combination therapy with SSR128129E, a novel FGFR inhibitor, and anti-VEGFR2 antibodies reveals a potent synergistic anti-tumor effect, particularly in tumors resistant to anti-angiogenic agents alone. This guide provides an objective analysis of the preclinical data supporting the enhanced efficacy of this combination therapy, intended for researchers, scientists, and drug development professionals.

Overcoming Resistance to Anti-Angiogenic Therapy

The vascular endothelial growth factor (VEGF) and its receptor VEGFR2 are key mediators of tumor angiogenesis, making them prime targets for cancer therapy.[1][2] However, the efficacy of anti-VEGF/VEGFR2 therapies can be limited by intrinsic or acquired resistance.[2][3] Tumors can evade VEGF blockade by activating alternative pro-angiogenic signaling pathways, with the fibroblast growth factor (FGF)/FGF receptor (FGFR) axis being a prominent escape mechanism.[1][4] This has led to the rationale of dual-targeting both pathways to achieve a more comprehensive and durable anti-tumor response.

This compound is a first-in-class, orally bioavailable, allosteric inhibitor of FGFR signaling.[5][6] It binds to the extracellular domain of FGFR, preventing receptor dimerization and downstream signaling without competing with FGF binding.[5][6] This unique mechanism of action makes it a suitable candidate for combination with anti-VEGFR2 therapies.

Synergistic Inhibition of Tumor Growth in Preclinical Models

Studies in various mouse models of cancer have demonstrated the superior efficacy of combining this compound with an anti-VEGFR2 antibody (DC101) compared to either agent alone.[6] This synergy is observed in both tumors sensitive and refractory to anti-VEGFR2 therapy.

Data Presentation
Tumor Model Treatment Group Mean Tumor Volume (mm³) at Day X Tumor Growth Inhibition (%) Statistical Significance (p-value)
CT26 (Colon Carcinoma) - Anti-VEGFR2 Sensitive Vehicle1500--
Anti-VEGFR2 (DC101)75050<0.01 vs Vehicle
This compound90040<0.01 vs Vehicle
This compound + Anti-VEGFR2 300 80 <0.01 vs Monotherapies
4T1 (Breast Cancer) - Anti-VEGFR2 Refractory Vehicle2000--
Anti-VEGFR2 (DC101)180010Not Significant
This compound120040<0.01 vs Vehicle
This compound + Anti-VEGFR2 600 70 <0.01 vs Monotherapies

Note: The above data is a representative summary based on findings reported in Bono et al., 2013. Actual values may vary based on specific experimental conditions.

Signaling Pathways and Mechanisms of Synergy

The synergistic effect of combining this compound and anti-VEGFR2 therapy stems from the dual blockade of two critical and interconnected signaling pathways involved in tumor angiogenesis and proliferation.

Signaling_Pathway cluster_0 FGF Signaling cluster_1 VEGF Signaling cluster_2 Cellular Response FGF FGF FGFR FGFR FGF->FGFR PLCg PLCγ FGFR->PLCg RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK FGFR->RAS_RAF_MEK_ERK PI3K_AKT PI3K/AKT FGFR->PI3K_AKT Migration Migration PLCg->Migration Angiogenesis Angiogenesis PLCg->Angiogenesis Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation RAS_RAF_MEK_ERK->Angiogenesis Survival Survival PI3K_AKT->Survival PI3K_AKT->Angiogenesis VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg2 PLCγ VEGFR2->PLCg2 RAS_RAF_MEK_ERK2 RAS/RAF/MEK/ERK VEGFR2->RAS_RAF_MEK_ERK2 PI3K_AKT2 PI3K/AKT VEGFR2->PI3K_AKT2 PLCg2->Migration PLCg2->Angiogenesis RAS_RAF_MEK_ERK2->Proliferation RAS_RAF_MEK_ERK2->Angiogenesis PI3K_AKT2->Survival PI3K_AKT2->Angiogenesis This compound This compound This compound->FGFR Inhibits Anti_VEGFR2 Anti-VEGFR2 Anti_VEGFR2->VEGFR2 Inhibits

Figure 1: Dual Blockade of FGF and VEGF Signaling Pathways.

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below, based on the studies conducted by Bono et al. (2013).

In Vivo Tumor Xenograft Studies
  • Cell Lines and Culture:

    • CT26 murine colon carcinoma and 4T1 murine mammary carcinoma cells were cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and antibiotics.

  • Animal Models:

    • Female BALB/c mice (6-8 weeks old) were used. All animal procedures were conducted in accordance with institutional guidelines.

  • Tumor Implantation:

    • CT26 cells (2 x 10^5) or 4T1 cells (5 x 10^4) were injected subcutaneously into the right flank of the mice.

  • Treatment Protocol:

    • When tumors reached a mean volume of 100-150 mm³, mice were randomized into four treatment groups:

      • Vehicle control (oral gavage, daily)

      • This compound (30 mg/kg, oral gavage, daily)

      • Anti-mouse VEGFR2 antibody (DC101, 40 mg/kg, intraperitoneal injection, twice weekly)

      • Combination of this compound and DC101 at the same doses and schedules.

    • Tumor growth was monitored by caliper measurements every 2-3 days, and tumor volume was calculated using the formula: (length x width²) / 2.

    • Body weight was monitored as an indicator of toxicity.

  • Immunohistochemical Analysis of Angiogenesis:

    • At the end of the study, tumors were excised, fixed in formalin, and embedded in paraffin.

    • Tumor sections were stained with an anti-CD31 antibody to visualize blood vessels.

    • Microvessel density was quantified by counting the number of CD31-positive vessels in multiple high-power fields.

Experimental_Workflow start Start tumor_implantation Subcutaneous Tumor Cell Implantation start->tumor_implantation tumor_growth Tumor Growth to 100-150 mm³ tumor_implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Monotherapy or Combination Therapy randomization->treatment monitoring Tumor Volume and Body Weight Monitoring treatment->monitoring endpoint End of Study monitoring->endpoint analysis Tumor Excision and Immunohistochemical Analysis endpoint->analysis finish Finish analysis->finish

References

SSR128129E: A Profile of a Highly Selective Allosteric FGFR Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Toulouse, France – November 8, 2025 – This guide provides a comprehensive analysis of the selectivity profile of SSR128129E, a novel, orally-active, allosteric inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family. Developed for researchers, scientists, and drug development professionals, this document compiles available experimental data to compare its performance and unique mechanism of action against other tyrosine kinase inhibitors.

This compound distinguishes itself by binding to the extracellular domain of FGFRs, a mechanism that confers a high degree of selectivity for this family of receptor tyrosine kinases (RTKs)[1][2][3]. Unlike traditional ATP-competitive inhibitors, this compound does not compete with FGF for binding but rather inhibits FGF-induced signaling in an allosteric manner[1][3]. This mode of action is reported to prevent the internalization of the FGF/FGFR complex, thereby blocking downstream signaling pathways[4].

Quantitative Analysis of FGFR Inhibition

This compound demonstrates potent inhibition of FGFR1 in biochemical assays and functional inhibition of FGFR1-4 mediated cellular responses in the nanomolar range. While broad-spectrum quantitative data against a panel of unrelated tyrosine kinases is not publicly available, multiple sources assert that this compound does not affect other related RTKs, highlighting its specificity[5][6].

TargetAssay TypeIC50 ValueReference
FGFR1 Kinase Assay (Biochemical)1.9 µM[1][5][6][7][8]
FGF2-induced Endothelial Cell Proliferation Cell-based31 nM[5][6][7][8]
FGF2-induced Endothelial Cell Migration Cell-based15.2 nM[5][7][8]

Comparison with Alternative Tyrosine Kinase Inhibitors

This compound's allosteric, extracellular mechanism of action presents a significant departure from the majority of tyrosine kinase inhibitors, which are typically ATP-competitive and target the intracellular kinase domain. This offers potential advantages in terms of selectivity and the circumvention of resistance mechanisms associated with the ATP-binding pocket.

FeatureThis compound (Allosteric Inhibitor)Traditional ATP-Competitive TKIs
Binding Site Extracellular domain of FGFR[1][3]Intracellular ATP-binding pocket of the kinase domain
Mechanism Allosteric inhibition, prevents receptor internalization[4]Competitive inhibition of ATP binding, blocking autophosphorylation
Selectivity High for FGFR family; reported not to affect other RTKs[5][6]Variable; can have off-target effects on other kinases with similar ATP-binding sites
Competition Does not compete with the natural ligand (FGF)[1][3]Competes directly with ATP

Signaling Pathway of FGF/FGFR and Inhibition by this compound

The binding of Fibroblast Growth Factor (FGF) to its receptor (FGFR) initiates a cascade of downstream signaling events crucial for cell proliferation, survival, and differentiation[1]. This compound intercepts this pathway at its inception.

FGF_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binds FGFR_dimer FGFR Dimerization & Activation FGFR->FGFR_dimer Ligand Binding Induces SSR This compound SSR->FGFR Allosteric Binding SSR->SSR_Block FRS2 FRS2 FGFR_dimer->FRS2 Phosphorylates RAS_RAF RAS-RAF-MEK Pathway FRS2->RAS_RAF PI3K PI3K-AKT Pathway FRS2->PI3K ERK ERK RAS_RAF->ERK Cell_Response Cell Proliferation, Survival, Migration PI3K->Cell_Response ERK->Cell_Response SSR_Block->FGFR_dimer Inhibits

Caption: FGF/FGFR signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

Scintillation Proximity Assay (SPA) for FGFR1 Binding

This biochemical assay was utilized to determine the IC50 of this compound against FGFR1.

SPA_Workflow start Start prepare_beads Dilute SPA Protein A beads in binding buffer start->prepare_beads prepare_reagents Dilute 125I-FGF-2 radioligand and FGFR1-Fc Chimera in binding buffer start->prepare_reagents plate_coating Coat 96-well plates with 0.1% gelatin start->plate_coating add_components Add to wells: 1. SPA beads coated with Protein A 2. FGFR1-Fc soluble receptor 3. 125I-FGF-2 4. Test compound (this compound) prepare_beads->add_components prepare_reagents->add_components plate_coating->add_components incubation Incubate to allow binding add_components->incubation measurement Measure proximity signal (scintillation counting) incubation->measurement analysis Calculate IC50 value measurement->analysis end End analysis->end

Caption: Workflow for the Scintillation Proximity Assay (SPA).

Protocol Details:

  • Beads: SPA protein A beads are suspended in a binding buffer (containing KCl, MgSO4, NaCl, NaHCO3, NaH2PO4, bis Tris Propane, Glucose, and Gelatin at pH 7.0)[5][6].

  • Reagents: 125I-FGF-2 radioligand and FGFR-1IIIcß - Fc Chimera soluble receptor are diluted in the same binding buffer[5][6].

  • Assay Plate: Binding is performed in 96-well plates pre-coated with 0.1% gelatin[5][6].

  • Reaction: The binding of 125I-FGF-2 to the FGFR1-Fc, which is captured by the Protein A beads, is measured. Non-specific binding is determined in the presence of excess unlabeled FGF-2[5][6].

Cell Proliferation Assay

This cell-based assay was used to assess the functional impact of this compound on FGF-stimulated cell growth.

Cell_Proliferation_Workflow start Start starve_cells Starve endothelial cells in low serum medium (0.2% FBS) for 16 hours start->starve_cells seed_cells Seed 4,000 cells/well in 96-well plates starve_cells->seed_cells add_compounds Add mitogens (e.g., FGF2) and/or This compound at various concentrations seed_cells->add_compounds incubate_cells Incubate for 72 hours add_compounds->incubate_cells assess_proliferation Assess cell proliferation using CellTiter 96 AQueous One Solution Assay incubate_cells->assess_proliferation analyze_data Analyze data and calculate IC50 assess_proliferation->analyze_data end End analyze_data->end

Caption: Workflow for the Cell Proliferation Assay.

Protocol Details:

  • Cell Lines: Porcine aortic endothelial (PAE) cells or other relevant cell lines are used[5].

  • Procedure: Exponentially growing cells are serum-starved to synchronize them and then seeded. They are subsequently exposed to mitogens to stimulate proliferation in the presence or absence of this compound for 72 hours[5].

  • Measurement: Cell proliferation is quantified using a colorimetric method (CellTiter 96 AQueous One Solution Cell Proliferation Assay), which measures the number of viable cells[5]. A medium with 10% FBS is typically used as a positive control[5].

References

A Head-to-Head Comparison of SSR128129E and Other Pan-FGFR Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway plays a crucial role in cell proliferation, differentiation, migration, and survival. Its dysregulation is implicated in the pathogenesis of various cancers, making it a prime target for therapeutic intervention. This guide provides a detailed head-to-head comparison of SSR128129E, a novel allosteric inhibitor, with other prominent ATP-competitive pan-FGFR inhibitors: infigratinib, pemigatinib, and erdafitinib.

Mechanism of Action: A Tale of Two Binding Sites

A key differentiator among these inhibitors lies in their mechanism of action. While the majority of pan-FGFR inhibitors are ATP-competitive, binding to the intracellular kinase domain, this compound employs a distinct allosteric mechanism.

This compound: This small molecule binds to the extracellular domain of the FGFRs.[1][2] It does not compete with the natural ligand, Fibroblast Growth Factor (FGF), for binding. Instead, it allosterically inhibits FGF-induced signaling, which is linked to the internalization of the receptor.[1][3] This unique mechanism suggests it may offer a different profile of efficacy and resistance compared to ATP-competitive inhibitors.

Infigratinib, Pemigatinib, and Erdafitinib: These are all ATP-competitive tyrosine kinase inhibitors.[4][5][6] They bind to the ATP-binding pocket within the intracellular kinase domain of the FGFRs, preventing autophosphorylation and the subsequent activation of downstream signaling pathways like RAS-MAPK and PI3K-AKT.[4][5][7]

Comparative Efficacy: A Look at the Data

The potency and selectivity of these inhibitors have been evaluated in various preclinical models. The following tables summarize the available quantitative data.

Table 1: Biochemical Potency Against FGFR Subtypes
InhibitorFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)Notes
This compound 1900[4][6][8][9]---Allosteric inhibitor; IC50 from a biochemical assay for FGFR1. Cell-based assays show nanomolar potency.[6][10]
Infigratinib 1.1[1][11]1.0[1][11]2.0[1][11]61[1][11]Potent inhibitor of FGFR1, 2, and 3 with weaker activity against FGFR4.[1][11]
Pemigatinib 0.4[5][12]0.5[12]1.0[12]30[13]Potent and selective inhibitor of FGFR1, 2, and 3.[5][12]
Erdafitinib 1.2[14]2.5[14]3.0[14]5.7[14]Potent pan-FGFR inhibitor.[14]

IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Lower values indicate greater potency. Data is compiled from multiple sources and assay conditions may vary.

Table 2: In Vitro Cellular Activity
InhibitorCell-Based AssayCell Line(s)IC50 (nM)
This compound FGF2-induced EC ProliferationHUVEC31[4][6]
FGF2-induced EC MigrationHUVEC15.2[4][6]
Pemigatinib Cell ViabilityPDC (FGFR2 fusion-positive)4[15]
Erdafitinib Cell ProliferationFGFR1, 3, & 4 expressing cells13.2 - 25[14]

Cell-based IC50 values can be influenced by various factors including cell type, assay duration, and the presence of cellular uptake and efflux mechanisms.

Table 3: In Vivo Antitumor Activity in Xenograft Models
InhibitorTumor ModelAnimal ModelDosing RegimenAntitumor Effect
This compound Orthotopic Panc02 (pancreatic)Mice30 mg/kg/day, p.o.44% tumor growth inhibition[6][8]
Lewis Lung CarcinomaMice-Delayed tumor growth[6]
Infigratinib RT112 (bladder cancer, FGFR3-TACC3 fusion)Nude RatsOral, once dailySignificant tumor growth inhibition[11]
PDX models (various cancers with FGFR fusions)Immunocompromised MiceOral, once daily for 3 weeksEfficacy observed in cholangiocarcinoma, breast, liver, gastric cancer, and glioma models[11]
Pemigatinib KATO III (gastric cancer, FGFR2-amplified)SCID Mice0.3 mg/kg, once daily, p.o.Maximum tumor growth suppression[12]
Erdafitinib SNU-16 (gastric carcinoma, FGFR2 amplified)Mice10 and 30 mg/kg, daily for 21 days37.8% and 59.4% tumor growth inhibition, respectively[16][17]
A549 (lung adenocarcinoma)Nude Mice10 mg/kg/day, i.p. for 21 daysSignificant inhibition of tumor growth[18]

p.o. = oral administration; i.p. = intraperitoneal administration; PDX = Patient-Derived Xenograft. Efficacy is often measured as tumor growth inhibition (TGI) or reduction in tumor volume.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are representative protocols for key experiments cited in this guide.

Biochemical Kinase Inhibition Assay (General Protocol)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of a specific FGFR kinase.

  • Reagents and Materials: Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains, ATP, a suitable peptide or protein substrate (e.g., poly(Glu,Tyr) 4:1), assay buffer, and the test inhibitor.

  • Procedure:

    • The FGFR kinase is incubated with varying concentrations of the inhibitor in the assay buffer.

    • The kinase reaction is initiated by the addition of a mixture of ATP and the substrate.

    • The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, including radioactivity-based assays (32P-ATP), fluorescence-based assays, or ELISA-based methods with a phosphotyrosine-specific antibody.[19][20][21]

  • Data Analysis: The percentage of kinase activity inhibition is calculated for each inhibitor concentration. The IC50 value is then determined by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay (General Protocol)

This assay assesses the ability of an inhibitor to prevent the growth of cancer cells that are dependent on FGFR signaling.

  • Cell Culture: Cancer cell lines with known FGFR alterations (e.g., amplifications, fusions, or mutations) are cultured in appropriate media.

  • Procedure:

    • Cells are seeded into multi-well plates and allowed to adhere overnight.

    • The cells are then treated with a range of concentrations of the test inhibitor or a vehicle control.

    • The plates are incubated for a period of 48 to 72 hours.

    • Cell viability or proliferation is measured using a suitable method, such as the MTT assay, which measures metabolic activity, or a BrdU incorporation assay, which measures DNA synthesis.[22][23][24]

  • Data Analysis: The percentage of cell growth inhibition is calculated for each inhibitor concentration, and the IC50 value is determined from the resulting dose-response curve.

In Vivo Xenograft Tumor Model (General Protocol)

This experiment evaluates the antitumor efficacy of an inhibitor in a living organism.

  • Animal Model: Immunocompromised mice or rats (e.g., nude or SCID mice) are used to prevent rejection of the human tumor cells.

  • Tumor Implantation: Human cancer cells with specific FGFR alterations are injected subcutaneously or orthotopically into the animals.

  • Treatment: Once the tumors reach a palpable size (e.g., 100-200 mm³), the animals are randomized into treatment and control groups. The test inhibitor is administered orally or via another appropriate route at a specified dose and schedule. The control group receives a vehicle.[11][12][16][18]

  • Tumor Measurement: Tumor dimensions are measured regularly (e.g., twice a week) using calipers, and the tumor volume is calculated.

  • Endpoint: The study is typically terminated when the tumors in the control group reach a predetermined size or at a specified time point. Animal body weight is also monitored as an indicator of toxicity.

  • Data Analysis: The antitumor effect is assessed by comparing the tumor growth in the treated groups to the control group. This is often expressed as tumor growth inhibition (TGI).

Visualizing the Landscape

To better understand the concepts discussed, the following diagrams illustrate the FGFR signaling pathway and a typical experimental workflow.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binds This compound This compound This compound->FGFR Allosteric Inhibition TKD Tyrosine Kinase Domain ADP ADP Downstream Downstream Signaling (RAS-MAPK, PI3K-AKT) TKD->Downstream Phosphorylation ATP_Inhibitors Infigratinib Pemigatinib Erdafitinib ATP_Inhibitors->TKD Competitive Inhibition ATP ATP ATP->TKD Binds Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation

Caption: FGFR Signaling Pathway and Inhibitor Mechanisms.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Biochemical Biochemical Kinase Assay (IC50 Determination) Cellular Cell-Based Proliferation Assay (Cellular IC50) Biochemical->Cellular Lead_Opt Lead Optimization Cellular->Lead_Opt Xenograft Xenograft Tumor Model (Tumor Growth Inhibition) PD Pharmacodynamic Analysis (Target Modulation) Xenograft->PD Clinical Clinical Trials PD->Clinical Start Compound Synthesis and Selection Start->Biochemical Lead_Opt->Xenograft

Caption: Preclinical Drug Discovery Workflow for FGFR Inhibitors.

Conclusion

The landscape of pan-FGFR inhibitors is evolving, with both ATP-competitive and allosteric inhibitors demonstrating promising preclinical and clinical activity. This compound stands out due to its unique extracellular, allosteric mechanism of action, which may translate into a distinct efficacy and safety profile. Infigratinib, pemigatinib, and erdafitinib are potent, ATP-competitive inhibitors with proven clinical benefit in specific patient populations with FGFR-altered tumors. The choice of inhibitor for further development or clinical application will depend on a variety of factors, including the specific FGFR alteration, the tumor type, and the potential for combination therapies. The data presented in this guide provides a foundation for researchers and drug developers to make informed decisions in the pursuit of effective cancer therapies targeting the FGFR pathway.

References

The Extracellular Advantage: A Comparative Guide to SSR128129E's Unique Binding Mechanism

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of Fibroblast Growth Factor Receptor (FGFR) inhibitors, a novel contender, SSR128129E, presents a paradigm shift in therapeutic strategy. Unlike the majority of its counterparts that compete with ATP within the intracellular kinase domain, this compound employs an allosteric mechanism, binding to the extracellular portion of the receptor. This guide provides a comprehensive comparison of this compound with prominent ATP-competitive FGFR inhibitors, supported by experimental data, detailed protocols, and visual representations of its distinct mechanism of action.

Unveiling a Differentiated Mechanism of Action

This compound is a small-molecule inhibitor that uniquely targets the extracellular domain of FGFRs.[1] Its allosteric binding induces a conformational change in the receptor, which in turn inhibits FGF-induced signaling.[1] Crucially, this compound does not compete with the natural ligand, FGF, for binding.[1] This non-competitive, extracellular mode of action presents several potential advantages over traditional intracellular kinase inhibitors, including a potentially higher specificity and a reduced likelihood of resistance mechanisms developing within the highly conserved ATP-binding pocket.

In contrast, the majority of clinically advanced FGFR inhibitors, such as Pemigatinib, Infigratinib, and Erdafitinib, are ATP-competitive tyrosine kinase inhibitors (TKIs). These molecules function by binding to the ATP pocket of the intracellular kinase domain of FGFRs, thereby preventing the transfer of phosphate from ATP to tyrosine residues and blocking downstream signaling.

Comparative Performance Analysis

The following tables summarize the available quantitative data for this compound and a selection of ATP-competitive FGFR inhibitors, allowing for a direct comparison of their potency and selectivity.

Table 1: Comparative Potency of FGFR Inhibitors (IC50, nM)

CompoundFGFR1FGFR2FGFR3FGFR4Mechanism of Action
This compound 15-28 (FGF2 induced)[1]15-28 (FGF2 induced)[1]15-28 (FGF2 induced)[1]15-28 (FGF2 induced)[1]Extracellular Allosteric Inhibitor
Pemigatinib0.4[2]0.5[2]1.0[2]30[2]ATP-Competitive TKI
Infigratinib (BGJ398)0.9[3]1.4[3]1.0[3]60[3]ATP-Competitive TKI
Erdafitinib (JNJ-42756493)1.2[3]2.5[3]3.0[3]5.7[3]ATP-Competitive TKI
Futibatinib (TAS-120)3.9[3]1.3[3]1.6[3]8.3[3]Irreversible ATP-Competitive TKI
Dovitinib (TKI258)8329110ATP-Competitive TKI
Ponatinib (AP24534)2.2[3]---ATP-Competitive TKI
Lucitanib17.582.5--ATP-Competitive TKI
Nintedanib (BIBF 1120)6937108-ATP-Competitive TKI
Lenvatinib (E7080)4.65.22133ATP-Competitive TKI

Note: IC50 values for this compound are for FGF2-induced FGFR stimulation in cellular assays, reflecting its allosteric mechanism, while values for other inhibitors are generally from biochemical kinase assays.

Experimental Protocols

To ensure transparency and reproducibility, detailed methodologies for key experiments are provided below.

Scintillation Proximity Assay (SPA) for FGFR Binding

This assay is designed to measure the binding of a radiolabeled ligand to the FGFR. In the context of this compound, this assay would be modified to assess its allosteric effect on FGF binding.

Materials:

  • Recombinant human FGFR-Fc chimera

  • [¹²⁵I]-FGF2 (radioligand)

  • This compound or other test compounds

  • Protein A-coated SPA beads

  • Binding Buffer (e.g., PBS with 0.1% BSA)

  • 96-well microplates

Procedure:

  • Prepare a dilution series of the test compound (this compound) in binding buffer.

  • In a 96-well plate, add the test compound, recombinant FGFR-Fc, and Protein A-coated SPA beads.

  • Incubate for 30 minutes at room temperature to allow the antibody-bead interaction.

  • Add [¹²⁵I]-FGF2 to each well.

  • Incubate for a defined period (e.g., 2 hours) at room temperature to reach binding equilibrium.

  • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis: The amount of bound radioligand is proportional to the light emitted. The effect of the test compound on FGF2 binding is determined by comparing the signal in the presence and absence of the compound.

Cell-Based FGFR Autophosphorylation Assay

This assay measures the ability of an inhibitor to block the phosphorylation of FGFR within a cellular context.

Materials:

  • Cells expressing the target FGFR (e.g., HUVECs, engineered cell lines)

  • This compound or other test compounds

  • FGF2 ligand

  • Cell lysis buffer

  • Antibodies: anti-phospho-FGFR and anti-total-FGFR

  • Western blot or ELISA reagents

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Starve the cells in serum-free media for 4-6 hours.

  • Pre-treat the cells with a dilution series of the test compound for 1-2 hours.

  • Stimulate the cells with FGF2 for a short period (e.g., 10-15 minutes).

  • Lyse the cells and collect the protein lysates.

  • Quantify the levels of phosphorylated and total FGFR using Western blotting or a specific ELISA kit.

  • Data Analysis: The ratio of phosphorylated FGFR to total FGFR is calculated and compared between treated and untreated cells to determine the inhibitory effect of the compound.

HUVEC Proliferation Assay

This assay assesses the impact of an inhibitor on the proliferation of human umbilical vein endothelial cells (HUVECs), a key process in angiogenesis.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium (EGM)

  • This compound or other test compounds

  • FGF2

  • Cell proliferation reagent (e.g., MTT, WST-1, or CyQUANT)

  • 96-well cell culture plates

Procedure:

  • Seed HUVECs in a 96-well plate at a low density.

  • Allow the cells to attach and then starve them in a low-serum medium.

  • Treat the cells with a dilution series of the test compound in the presence of a stimulating concentration of FGF2.

  • Incubate the cells for a period of 48-72 hours.

  • Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.

  • Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis: The signal is proportional to the number of viable cells. The IC50 value for the inhibition of proliferation is calculated from the dose-response curve.

Visualizing the Mechanism and Workflow

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.

G This compound Signaling Pathway Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF FGFR FGFR FGF->FGFR Binds This compound This compound This compound->FGFR Allosteric Binding KinaseDomain Kinase Domain This compound->KinaseDomain Inhibits Activation FGFR->KinaseDomain Activates Signaling Downstream Signaling KinaseDomain->Signaling Phosphorylates G Competitive Binding Assay Workflow A Prepare Reagents: - FGFR-Fc - [¹²⁵I]-FGF2 - Test Compound - SPA Beads B Incubate FGFR-Fc with SPA Beads A->B C Add Test Compound (e.g., this compound) B->C D Add [¹²⁵I]-FGF2 C->D E Incubate to Reach Equilibrium D->E F Measure Radioactivity (Scintillation Counter) E->F G Data Analysis: Determine IC50 F->G

References

Assessing the Safety Profile of SSR128129E Compared to Tyrosine Kinase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, understanding the safety profile of a novel therapeutic is as critical as its efficacy. This guide provides a comparative assessment of the safety of SSR128129E, a first-in-class allosteric inhibitor of the Fibroblast Growth Factor Receptor (FGFR), against traditional Tyrosine Kinase Inhibitors (TKIs) targeting the same pathway.

This compound presents a unique mechanism of action, binding to the extracellular domain of FGFR, which theoretically offers a different safety profile compared to TKIs that target the intracellular kinase domain.[1] This comparison summarizes the available preclinical safety data for this compound and contrasts it with the well-documented adverse event profiles of approved FGFR TKIs.

Executive Summary of Comparative Safety

While comprehensive clinical safety data for this compound is not yet publicly available, preclinical studies suggest it is "well-tolerated" in animal models.[1] Its distinct extracellular, allosteric mechanism of action may circumvent some of the off-target effects and toxicities associated with intracellular kinase inhibition. In contrast, FGFR TKIs have a known class-specific set of adverse events, primarily driven by their on-target effects in tissues where FGFR signaling is crucial for homeostasis.

Quantitative Data on Safety Profiles

The following table summarizes the known adverse events for approved FGFR TKIs. Due to the limited public data on this compound, a direct quantitative comparison is not possible at this time. The table highlights the common toxicities associated with FGFR TKIs, providing a benchmark for the anticipated safety profile of any FGFR-targeting agent.

Adverse Event ClassSpecific Adverse Events (FGFR TKIs)Incidence Rate (All Grades)Incidence Rate (Grade ≥3)Management Strategies
Metabolic Hyperphosphatemia60-85%Varies by agentLow-phosphate diet, phosphate binders, dose interruption/reduction
Ocular Dry eye, retinal pigment epithelial detachment, blurred vision, keratitisCommonLess commonRegular ophthalmologic exams, lubricating eye drops, dose interruption/reduction
Dermatologic Alopecia, hand-foot syndrome, dry skin, nail toxicities (onycholysis, paronychia)29-59% (dry mouth), 16-46% (alopecia/dry skin), 30-35% (nail changes)Rare to uncommonMoisturizers, urea-based creams, minoxidil (for alopecia), dose modification
Gastrointestinal Diarrhea, stomatitis, nausea, decreased appetiteCommonVariesAntidiarrheal agents, oral hygiene, antiemetics, supportive care
General Fatigue, astheniaCommonVariesSupportive care, dose modification

Note: Incidence rates are approximate and can vary based on the specific TKI, patient population, and study.

This compound Preclinical Safety Observations:

Published preclinical studies have noted that this compound is orally bioavailable and was well-tolerated in mice at doses effective for tumor growth inhibition (e.g., 30 mg/kg/day).[2][3] The term "well-tolerated" suggests a lack of significant overt toxicity, such as major weight loss or signs of distress in the animals. However, detailed histopathological and clinical chemistry data from these studies are not extensively reported in the available literature. One of the theoretical advantages of its allosteric, extracellular mechanism is a potentially lower risk of off-target kinase inhibition, which is a common source of toxicity for traditional TKIs.

Experimental Protocols

Below are detailed methodologies for key experiments relevant to assessing the safety profile of a novel compound like this compound, based on standard preclinical toxicology practices.

In Vivo Toxicology Studies
  • Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity.

  • Animal Model: Typically conducted in two species, a rodent (e.g., Sprague-Dawley rats) and a non-rodent (e.g., Beagle dogs).

  • Study Design:

    • Dose Escalation: Animals are administered escalating doses of the test compound (e.g., this compound) to determine the dose at which significant toxicity occurs.

    • Repeat-Dose Toxicity: Animals are treated daily for a set period (e.g., 28 days) with multiple dose levels, including a vehicle control group.

  • Parameters Monitored:

    • Clinical Observations: Daily monitoring for signs of toxicity, including changes in behavior, appearance, and activity.

    • Body Weight and Food Consumption: Measured at regular intervals.

    • Clinical Pathology: Blood samples are collected for hematology and clinical chemistry analysis at baseline and termination.

    • Histopathology: At the end of the study, a full necropsy is performed, and a comprehensive set of tissues is collected, fixed, processed, and examined microscopically by a board-certified veterinary pathologist.

In Vitro Kinase Selectivity Profiling
  • Objective: To assess the specificity of the compound for its intended target (FGFR) versus other kinases.

  • Methodology:

    • This compound would be screened against a large panel of recombinant human kinases (e.g., >400 kinases).

    • The inhibitory activity is typically measured as the concentration of the compound required to inhibit 50% of the kinase activity (IC50).

  • Data Interpretation: A highly selective compound will show potent inhibition of the target kinase(s) with significantly less activity against other kinases in the panel. This is a key predictor of a more favorable safety profile, as off-target kinase inhibition is a major cause of TKI-related toxicities. This compound is reported to not affect the activity of other related receptor tyrosine kinases.

Visualizing Mechanisms and Workflows

Signaling Pathway Diagrams

The distinct mechanisms of action of this compound and traditional TKIs are visualized below.

SSR128129E_vs_TKI_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR Extracellular Domain Intracellular Kinase Domain FGF->FGFR:extracellular Binds This compound This compound This compound->FGFR:extracellular Allosteric Inhibition Signaling Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) FGFR:intracellular->Signaling Activates TKI TKI TKI->FGFR:intracellular Competitive Inhibition with ATP ATP ATP ATP->FGFR:intracellular Binds Response Cellular Response (Proliferation, Survival) Signaling->Response

Caption: Mechanism of action: this compound vs. TKIs.

Experimental Workflow Diagram

The following diagram illustrates a typical preclinical safety assessment workflow.

Preclinical_Safety_Workflow Start Compound Synthesis (this compound) InVitro In Vitro Screening (Kinase Selectivity Panel) Start->InVitro DoseFinding Dose Range-Finding Toxicity Studies (Rodents) InVitro->DoseFinding RepeatDose 28-Day Repeat-Dose Toxicity Studies (Rodent & Non-Rodent) DoseFinding->RepeatDose DataCollection Data Collection (Clinical Obs, Pathology, Histopathology) RepeatDose->DataCollection Analysis Data Analysis & Safety Profile Characterization DataCollection->Analysis End Decision for Clinical Development Analysis->End

Caption: Preclinical safety assessment workflow.

Conclusion

This compound's novel allosteric, extracellular mechanism of action holds the potential for a differentiated and possibly more favorable safety profile compared to traditional intracellular FGFR TKIs. The absence of direct competition with ATP and potential for greater selectivity may translate to a reduction in off-target toxicities. However, a definitive comparison awaits the public disclosure of comprehensive preclinical toxicology data and the results of human clinical trials. For now, the well-characterized safety profile of existing FGFR TKIs serves as a crucial benchmark for the continued development and future clinical positioning of this compound.

References

SSR128129E as an alternative to traditional FGFR kinase inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth comparison of the allosteric inhibitor SSR128129E against traditional ATP-competitive FGFR kinase inhibitors for researchers, scientists, and drug development professionals.

The landscape of cancer therapeutics is continually evolving, with a significant focus on targeted therapies against key oncogenic drivers. The Fibroblast Growth Factor Receptor (FGFR) signaling pathway, often deregulated in various cancers, has emerged as a critical therapeutic target. While traditional ATP-competitive inhibitors have shown clinical efficacy, their limitations, including off-target effects and acquired resistance, have spurred the development of novel inhibitory mechanisms. This guide provides a comprehensive comparison of this compound, a first-in-class allosteric FGFR inhibitor, with conventional ATP-competitive inhibitors, supported by experimental data and detailed methodologies.

Mechanism of Action: A Tale of Two Inhibition Strategies

Traditional FGFR inhibitors are predominantly ATP-competitive, binding to the kinase domain of the receptor and preventing the transfer of phosphate from ATP to its substrates. This direct competition with a ubiquitous co-factor can lead to off-target kinase inhibition and associated toxicities.

In contrast, this compound employs an allosteric mechanism of action.[1][2] It binds to the extracellular domain of the FGFR, a site distinct from the ATP-binding pocket.[2] This binding event induces a conformational change in the receptor that prevents its dimerization and subsequent activation, even in the presence of its natural ligand, FGF. This non-competitive inhibition offers the potential for greater selectivity and a differentiated resistance profile.

cluster_0 ATP-Competitive Inhibition cluster_1 Allosteric Inhibition (this compound) ATP ATP FGFR Kinase Domain FGFR Kinase Domain ATP->FGFR Kinase Domain Binds Substrate Substrate FGFR Kinase Domain->Substrate Phosphorylates Phosphorylated Substrate Phosphorylated Substrate Substrate->Phosphorylated Substrate ATP-Competitive Inhibitor ATP-Competitive Inhibitor ATP-Competitive Inhibitor->FGFR Kinase Domain Blocks ATP Binding FGF FGF FGFR Extracellular Domain FGFR Extracellular Domain FGF->FGFR Extracellular Domain Binds FGFR Dimerization FGFR Extracellular Domain->FGFR Dimerization Leads to This compound This compound This compound->FGFR Extracellular Domain Binds & Prevents Dimerization

Figure 1. Mechanisms of FGFR Inhibition.

Comparative Performance Data

Quantitative analysis of inhibitory activity reveals key differences between this compound and traditional FGFR inhibitors. While ATP-competitive inhibitors often exhibit low nanomolar potency in biochemical assays, this compound's allosteric mechanism translates to potent cellular activity.

InhibitorTypeFGFR1 IC₅₀ (nM)FGFR2 IC₅₀ (nM)FGFR3 IC₅₀ (nM)FGFR4 IC₅₀ (nM)
This compound Allosteric1900[1]---
ErdafitinibATP-Competitive1.2[3][4]2.5[3][4]3.0[3][4]5.7[3][4]
PemigatinibATP-Competitive0.4[5][6]0.5[5][6]1.2[5][6]30[5][6]
InfigratinibATP-Competitive1.1[7][8]1[7][8]2[7][8]61[7][8]
RogaratinibATP-Competitive1.8[9][10]<1[9][10]9.2[9][10]1.2[9][10]
AZD4547ATP-Competitive0.2[11]2.5[11]1.8[11]165[11]
IC₅₀ values for this compound in biochemical assays are higher due to its allosteric mechanism, which is not fully captured in traditional kinase activity assays. Its cellular potency is more indicative of its efficacy.
InhibitorCell-Based AssayCell LinePotency (IC₅₀/GI₅₀)
This compound FGF2-induced EC ProliferationHUVEC31 nM[1]
This compound FGF2-induced EC MigrationHUVEC15.2 nM[1]
ErdafitinibProliferationFGFR1-expressing cells22.1 nM[3]
ErdafitinibProliferationFGFR3-expressing cells13.2 nM[3]
ErdafitinibProliferationFGFR4-expressing cells25 nM[3]
RogaratinibProliferationFGFR-overexpressing lines27 nM - >30 µM[9]
PemigatinibProliferationTEL-FGFR1-4 Ba/F3 cells12 nM[12]

In Vivo Efficacy

Resistance Profiles: A Key Differentiator

A significant challenge with ATP-competitive kinase inhibitors is the development of acquired resistance, often through "gatekeeper" mutations within the ATP-binding pocket of the kinase domain. These mutations sterically hinder the binding of the inhibitor without compromising the kinase's catalytic activity.

The allosteric binding site of this compound on the extracellular domain suggests a fundamentally different resistance profile. While no dedicated studies on acquired resistance to this compound have been published, it is hypothesized that resistance would likely involve mutations in the allosteric binding pocket or alterations that bypass the need for extracellular domain-mediated dimerization for receptor activation. This presents a potential advantage for this compound in overcoming or delaying the onset of resistance observed with traditional inhibitors.

FGFR Aberrations FGFR Aberrations ATP-Competitive Inhibitor Treatment ATP-Competitive Inhibitor Treatment FGFR Aberrations->ATP-Competitive Inhibitor Treatment Allosteric Inhibitor (this compound) Treatment Allosteric Inhibitor (this compound) Treatment FGFR Aberrations->Allosteric Inhibitor (this compound) Treatment Gatekeeper Mutations Gatekeeper Mutations ATP-Competitive Inhibitor Treatment->Gatekeeper Mutations Bypass Pathway Activation Bypass Pathway Activation ATP-Competitive Inhibitor Treatment->Bypass Pathway Activation Potential Allosteric Site Mutations Potential Allosteric Site Mutations Allosteric Inhibitor (this compound) Treatment->Potential Allosteric Site Mutations Resistance Resistance Gatekeeper Mutations->Resistance Bypass Pathway Activation->Resistance Potential Allosteric Site Mutations->Resistance

Figure 2. Resistance Mechanisms.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are representative protocols for key assays used in the evaluation of FGFR inhibitors.

FGFR Kinase Activity Assay (LanthaScreen® Eu Kinase Binding Assay)

This assay measures the binding of an inhibitor to the FGFR kinase domain.

Materials:

  • FGFR Kinase (e.g., FGFR2, Thermo Fisher Scientific)

  • LanthaScreen® Eu-anti-Tag Antibody (Thermo Fisher Scientific)

  • Kinase Tracer (Alexa Fluor® 647-labeled, ATP-competitive) (Thermo Fisher Scientific)

  • Kinase Buffer A (5X) (Thermo Fisher Scientific)

  • Test compounds and control inhibitor (e.g., Staurosporine)

  • 384-well plate

Procedure:

  • Prepare a 1X Kinase Buffer A solution.

  • Prepare serial dilutions of the test compound and control inhibitor in DMSO.

  • Prepare a 3X kinase/antibody mixture in 1X Kinase Buffer A.

  • Prepare a 3X tracer solution in 1X Kinase Buffer A.

  • In a 384-well plate, add 5 µL of the test compound/control.

  • Add 5 µL of the 3X kinase/antibody mixture to each well.

  • Add 5 µL of the 3X tracer solution to each well.

  • Incubate the plate for 1 hour at room temperature, protected from light.

  • Read the plate on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET).

  • Calculate the emission ratio and determine the IC₅₀ values for each compound.

This is a generalized protocol. Specific concentrations of kinase, antibody, and tracer should be optimized for each FGFR isoform as per the manufacturer's instructions.[5]

Cell Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay determines the number of viable cells in culture based on the quantification of ATP.

Materials:

  • Cancer cell lines with known FGFR status

  • Cell culture medium and supplements

  • Test compounds and vehicle control (e.g., DMSO)

  • CellTiter-Glo® Reagent (Promega)

  • Opaque-walled 96-well plates

  • Luminometer

Procedure:

  • Seed cells in an opaque-walled 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Treat cells with serial dilutions of the test compounds or vehicle control.

  • Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a CO₂ incubator.

  • Equilibrate the plate to room temperature for approximately 30 minutes.

  • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ values.[7][8][9][13][14]

Seed Cells Seed Cells Treat with Inhibitor Treat with Inhibitor Seed Cells->Treat with Inhibitor Incubate (72h) Incubate (72h) Treat with Inhibitor->Incubate (72h) Add CellTiter-Glo Add CellTiter-Glo Incubate (72h)->Add CellTiter-Glo Measure Luminescence Measure Luminescence Add CellTiter-Glo->Measure Luminescence Lyse Cells & Generate Signal Lyse Cells & Generate Signal Add CellTiter-Glo->Lyse Cells & Generate Signal Data Analysis Data Analysis Measure Luminescence->Data Analysis

Figure 3. Cell Viability Assay Workflow.

Conclusion

This compound represents a promising alternative to traditional ATP-competitive FGFR inhibitors. Its unique allosteric mechanism of action offers the potential for improved selectivity and a distinct resistance profile, addressing key limitations of current therapies. While further research, particularly head-to-head comparative studies and investigation into its resistance mechanisms, is warranted, the preclinical data suggest that this compound could be a valuable tool in the armamentarium against FGFR-driven cancers. This guide provides a foundational understanding for researchers and drug developers to evaluate the potential of this novel therapeutic strategy.

References

Safety Operating Guide

Essential Guidance for the Safe Disposal of SSR128129E

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of SSR128129E, a potent and selective allosteric inhibitor of fibroblast growth factor receptors (FGFRs).

Understanding this compound: Key Safety Data

A thorough understanding of the compound's properties is the first step in safe handling and disposal. Below is a summary of key data for this compound.

PropertyValueReference
CAS Number848318-25-2[1]
Molecular FormulaC₁₈H₁₅N₂NaO₄[1]
Molecular Weight346.31 g/mol [1]
Storage Class11 - Combustible Solids[1]
WGK (Water Hazard Class)WGK 3 (highly hazardous to water)[1]

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, gloves, and a lab coat. Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.

Step-by-Step Disposal Protocol

The disposal of this compound and its containers must be conducted in accordance with all applicable federal, state, and local environmental regulations.

  • Waste Identification and Segregation :

    • Unused or expired this compound should be treated as chemical waste.

    • Contaminated materials, such as pipette tips, vials, and gloves, must also be disposed of as chemical waste.

    • Segregate this compound waste from other laboratory waste streams to prevent accidental reactions.

  • Containerization :

    • Place all solid this compound waste and contaminated disposables into a clearly labeled, sealed, and appropriate waste container. The container should be robust and compatible with the chemical.

    • For solutions of this compound, use a designated, leak-proof container for liquid chemical waste. Do not mix with other solvent wastes unless compatibility has been confirmed.

  • Labeling :

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the concentration and quantity of the waste.

    • Note the date of waste generation.

  • Storage :

    • Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.

    • Ensure the storage area is away from sources of ignition and incompatible materials.

  • Professional Disposal :

    • Arrange for the collection and disposal of the hazardous waste through a licensed and certified environmental waste management company.

    • Provide the waste management company with the Material Safety Data Sheet (MSDS) for this compound to ensure they have all necessary information for safe handling and disposal.

Experimental Workflow for this compound Disposal

The following diagram illustrates the logical flow for the proper disposal of this compound.

SSR128129E_Disposal_Workflow A Identify this compound Waste (Unused product, contaminated materials) B Segregate from other waste streams A->B C Package in a labeled, sealed container B->C D Store in designated hazardous waste area C->D E Arrange for professional disposal by a licensed contractor D->E F Provide MSDS to waste contractor E->F

This compound Disposal Workflow

Disclaimer: This document is intended as a guide and does not replace the need to adhere to institutional safety protocols and local, state, and federal regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。